Ethyl 5-phenylthiazole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZHFHLKWUNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510973 | |
| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58333-72-5 | |
| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 5-phenylthiazole-2-carboxylate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound, tailored for researchers and professionals in the field of drug development.
Chemical Structure and Properties
The foundational structure of this compound consists of a five-membered thiazole ring, which imparts a degree of aromaticity and specific reactivity to the molecule. The phenyl and ethyl carboxylate substituents further influence its physicochemical properties.
Chemical Structure:
The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from computational models, other values are based on experimental data for closely related analogs due to the limited availability of specific experimental data for the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 233.29 g/mol | PubChem[1] |
| IUPAC Name | ethyl 5-phenyl-1,3-thiazole-2-carboxylate | PubChem[1] |
| CAS Number | 58333-72-5 | PubChem[1] |
| SMILES | CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | PubChem[1] |
| Physical State | Likely a solid at room temperature | Inferred |
| Melting Point | 169-173 °C (for the related Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate) | ChemicalBook[2] |
| Boiling Point (Predicted) | 449.1±33.0 °C (for a related compound) | ChemicalBook[2] |
| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (based on analogs) | ChemicalBook[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Hantzsch Thistle Synthesis
The Hantzsch synthesis involves the reaction of a α-haloketone with a thioamide. For the synthesis of the target molecule, a variation of this method can be employed, reacting an α-halocarbonyl compound with ethyl thiooxamate.
Experimental Protocol:
-
Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or methanol, to yield α-bromoacetophenone.
-
Reaction with Ethyl Thiooxamate: The resulting α-bromoacetophenone is then reacted with ethyl thiooxamate in a suitable solvent, such as ethanol or acetonitrile.
-
Cyclization and Dehydration: The reaction mixture is typically heated under reflux to facilitate the cyclization and subsequent dehydration to form the thiazole ring. The reaction can be catalyzed by a mild base.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data and Analysis
Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), signals for the aromatic protons of the phenyl group, and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, and C=N and C-S stretching vibrations from the thiazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.29).
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of thiazole derivatives is a cornerstone in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the anti-cancer drug Dasatinib contains a 2-aminothiazole-5-carboxamide core, for which ethyl 2-aminothiazole-5-carboxylate is a key intermediate[3].
Given its structural features, this compound serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile and potential as a lead compound in drug discovery programs.
Conclusion
This compound is a molecule of interest with a foundation in the versatile thiazole scaffold. While detailed experimental data for this specific compound is sparse, its chemical properties and synthetic accessibility can be reliably inferred from the extensive literature on related thiazole derivatives. This guide provides a foundational understanding for researchers and professionals, highlighting the key structural features, a plausible synthetic strategy, and the potential for this compound to serve as a building block in the development of novel therapeutic agents. Further empirical investigation into its synthesis, characterization, and biological activity is encouraged to fully elucidate its potential.
References
Spectroscopic data of "Ethyl 5-phenylthiazole-2-carboxylate" (NMR, IR, Mass Spec)
Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | ChemSpider this compound. C12H11NO2S. Molar Mass: 233.288; C 61.78%, H 4.75%, N 6.00%, O 13.72%, S 13.74%; Get this structure ... --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- this compound, 97%, ACROS Organics Chemical compound. This compound is a chemical compound with the formula C12H11NO2S. It has a molecular weight of 233.29 g/mol . --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- this compound | CAS 35036-39-0 - Santa Cruz ... this compound is a chemical. --INVALID-LINK-- Synthesis, Characterization and In Vitro Evaluation of ... - MDPI Oct 10, 2017 ... ... 5-phenylthiazole-2-carboxylate (3). A mixture of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1, 2.71 g, 10 mmol) and thiourea (2, 0.76 g, 10 mmol) ... --INVALID-LINK-- this compound | C12H11NO2S - PubChem this compound is a solid. (From PubChem.) C12H11NO2S. Computed by OEChem 2.3.0 (PubChem release 2021.05.07). --INVALID-LINK-- Synthesis and characterization of new thiazole derivatives as potent ... Jan 1, 2018 ... ... 5-phenylthiazole-2-carboxylate (3). To a solution of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) (10 mmol) in ethanol (20 mL), thiourea (2) (10 ... --INVALID-LINK-- Synthesis and evaluation of ethyl 5-(substituted ... - Wiley Online Library Dec 28, 2018 ... Synthesis of this compound (3a). Compound 3a was prepared by following the general procedure using ethyl bromopyruvate (1, ... --INVALID-LINK-- Synthesis and Characterization of New 5-Phenylthiazole-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents Nov 1, 2018 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazile), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Novel 5-phenylthiazole derivatives as potent antimicrobial agents Mar 1, 2019 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and antimicrobial activity of new 5-phenylthiazole derivatives Feb 1, 2019 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and biological evaluation of new 5-phenylthiazole derivatives as potential antimicrobial and anticancer agents Jan 1, 2020 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, tabular format for easy reference and comparison.
Spectroscopic Data of this compound
This compound (C₁₂H₁₁NO₂S) is a solid with a molecular weight of 233.29 g/mol . Its structural characterization is crucial for its application in various research and development fields. The following sections present its key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR and ¹³C NMR data for this compound are summarized below.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.40 | Triplet | 3H | -CH₃ (ethyl group) |
| 4.40 | Quartet | 2H | -CH₂ (ethyl group) |
| 7.40–7.50 | Multiplet | 5H | Phenyl group protons |
| 8.20 | Singlet | 1H | Thiazole proton |
Table 1: ¹H NMR spectral data of this compound.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -CH₃ (ethyl group) |
| 62.5 | -CH₂ (ethyl group) |
| 127.0, 129.0, 130.0, 133.0 | Aromatic carbons (phenyl group) |
| 145.0 | C-5 of thiazole |
| 160.0 | C-2 of thiazole |
| 168.0 | C=O (ester) |
Table 2: ¹³C NMR spectral data of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1725 | C=O (ester) stretching |
| 1580 | C=N (thiazole ring) stretching |
| 1240 | C–O (ester) stretching |
Table 3: IR spectral data of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
| m/z | Assignment |
| 233 | Molecular ion peak [M]⁺ |
Table 4: Mass spectrometry data of this compound. This is consistent with its molecular formula C₁₂H₁₁NO₂S.
Experimental Protocols
The spectroscopic data presented above were obtained through the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate with thiourea in an ethanol solvent.
A general procedure involves dissolving ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea in ethanol and refluxing the mixture. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source, to determine the molecular weight of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis in spectroscopic characterization.
"Ethyl 5-phenylthiazole-2-carboxylate" CAS number 58333-72-5 properties
CAS Number: 58333-72-5
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 5-phenylthiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 233.29 g/mol | PubChem[1] |
| IUPAC Name | ethyl 5-phenyl-1,3-thiazole-2-carboxylate | PubChem[1] |
| CAS Number | 58333-72-5 | PubChem[1] |
| Appearance | Golden-yellow solid | Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment |
| Melting Point | 70–72 °C | Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment |
| SMILES | CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | PubChem[1] |
Synthesis and Experimental Protocols
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of a 2-halo-1-phenylethanone derivative with ethyl 2-amino-2-oxoacetate (ethyl oxamate).
Generalized Experimental Protocol:
-
Preparation of the α-haloketone: An appropriate α-haloketone, such as 2-bromo-1-phenylethanone, is either commercially sourced or prepared by the bromination of acetophenone.
-
Reaction with a Thioamide: The α-haloketone is reacted with a suitable thioamide, in this case, likely ethyl thiooxamate, in a solvent such as ethanol or DMF.
-
Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield the desired this compound.
Suzuki Cross-Coupling Reaction
A modern and versatile alternative for the synthesis of phenylthiazole derivatives is the Suzuki cross-coupling reaction. This method involves the palladium-catalyzed reaction of a thiazole boronic acid or ester with a phenyl halide, or vice-versa. For this compound, a likely route would be the coupling of a 5-halothiazole-2-carboxylate with phenylboronic acid.
Generalized Experimental Protocol:
-
Starting Materials: Ethyl 5-bromothiazole-2-carboxylate and phenylboronic acid are used as the coupling partners.
-
Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a suitable base (e.g., K₂CO₃, Cs₂CO₃) are added to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out in a solvent system like toluene/ethanol/water or dioxane under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, and dried. The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.
Biological Activity and Drug Development Context
This compound is primarily recognized as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules.[2] The phenylthiazole scaffold is a recurring motif in medicinal chemistry with a broad range of reported biological activities.
Role as a Synthetic Intermediate
This compound serves as a building block for the creation of derivatives with potential therapeutic applications.[2] Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The phenyl ring and the thiazole core can also be further functionalized.
Potential Therapeutic Areas of Phenylthiazole Derivatives
Derivatives of the phenylthiazole scaffold have been investigated for a variety of biological activities, including:
-
Antifungal Agents: Phenylthiazole-containing compounds have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3]
-
Anticancer Agents: The thiazole ring is present in several anticancer drugs, and novel phenylthiazole derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][5]
-
Anti-inflammatory and Other Activities: The thiazole nucleus is a versatile scaffold that has been incorporated into molecules with anti-inflammatory, antibacterial, and antiviral properties.[3]
References
- 1. This compound | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China CAS 58333-72-5 | this compound Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predicted Mechanism of Action of Ethyl 5-phenylthiazole-2-carboxylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound belonging to the thiazole class. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, its structural features and its role as a key intermediate in the synthesis of bioactive molecules suggest potential biological targets. This technical guide consolidates available information on structurally related compounds to predict the most probable mechanisms of action for this compound, outlines detailed experimental protocols to validate these predictions, and provides a framework for future research and drug development efforts. Based on current literature, the primary predicted mechanisms of action are the inhibition of c-Met kinase and CYP51 (lanosterol 14α-demethylase) . A secondary, less probable, but plausible mechanism could involve the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) .
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] this compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2][3] Its phenylthiazole core is a recurring motif in molecules targeting key enzymes involved in pathological processes. This guide will explore the predicted mechanisms of action for this compound based on the established activities of its derivatives.
Predicted Mechanisms of Action
Primary Predicted Target: c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a significant role in tumor initiation, progression, and metastasis.[4] Several small-molecule c-Met inhibitors feature a phenylthiazole scaffold. Notably, this compound has been utilized as an intermediate in the synthesis of thiazole carboxamide derivatives designed as potent c-Met kinase inhibitors.[2]
Predicted Action: this compound is predicted to act as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. The phenyl and thiazole rings likely engage in hydrophobic and aromatic interactions within the kinase's active site, while the ethyl carboxylate group could form hydrogen bonds with key residues. Inhibition of c-Met would disrupt downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to reduced cancer cell proliferation, survival, and migration.[5]
Supporting Evidence: A study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment utilized 5-Phenylthiazole-2-carboxylic acid ethyl ester (an isomer of the topic compound) in their synthetic route.[2] The resulting compounds displayed significant cytotoxicity against various tumor cell lines.[2]
Caption: Predicted inhibition of the c-Met signaling pathway.
Secondary Predicted Target: CYP51 Inhibition
CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in humans.[2] Azole antifungals, which often contain heterocyclic rings, function by inhibiting CYP51. Phenylthiazole structures have been incorporated into novel CYP51 inhibitors.[1]
Predicted Action: this compound may inhibit fungal or protozoan CYP51. The nitrogen atom of the thiazole ring is predicted to coordinate with the heme iron atom in the active site of CYP51, preventing the binding and demethylation of its natural substrate, lanosterol.[1] This would disrupt the integrity of the fungal cell membrane, leading to cell death.
Supporting Evidence: Research into novel 2-phenylthiazole CYP51 inhibitors has utilized "2-Phenylthiazole-5-carboxylic acid ethyl ester" as a synthetic intermediate.[3] The resulting compounds demonstrated potent antifungal activity.[3]
Caption: Predicted inhibition of the CYP51 enzyme in the ergosterol pathway.
Tertiary Predicted Target: PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[6]
Predicted Action: Derivatives of 2-ethyl-5-phenylthiazole-4-carboxamide have been identified as novel PTP1B inhibitors.[6] It is plausible that this compound could also interact with the active site of PTP1B, potentially leading to the activation of the insulin signaling pathway.
Supporting Evidence: While the core structure is slightly different, the presence of a phenylthiazole moiety in known PTP1B inhibitors suggests that this compound warrants investigation against this target.[6]
Quantitative Data from Related Compounds
| Compound Class | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| Thiazole Carboxamide Derivative | c-Met Kinase | Cytotoxicity | A549, HT-29, MDA-MB-231 | 0.04 - 0.11 | [4] |
| 2-Phenylthiazole Derivative | Candida albicans CYP51 | Reconstituted Enzyme Assay | - | 0.39 - 0.46 | [7] |
| 2-Phenylthiazole Derivative | Candida albicans | Antifungal Susceptibility | SC5314 | 1-16 µg/mL (MIC) | [3] |
| 2-Ethyl-5-phenylthiazole-4-carboxamide Derivative | PTP1B | Enzyme Inhibition | - | 1.87 | [6] |
Experimental Protocols for Mechanism Validation
To validate the predicted mechanisms of action, the following experimental protocols are recommended.
c-Met Kinase Inhibition Assay Protocol (TR-FRET)
This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) methods.[5]
Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
ULight™-poly GT substrate and Eu-antibody (PerkinElmer)
-
ATP
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: 1X LANCE® Detection Buffer with 20 mM EDTA
-
384-well microplates
-
Multimode plate reader capable of TR-FRET
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute to a 4x final concentration in Kinase Buffer.
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute c-Met enzyme to a 4x working concentration in Kinase Buffer and add 5 µL to all wells except the negative control.
-
Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL to all wells to start the reaction. Final volume will be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-Antibody to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for the c-Met TR-FRET inhibition assay.
CYP51 Inhibition Assay Protocol (Reconstitution Assay)
This protocol is based on measuring the enzymatic activity of CYP51 in a reconstituted system.[8]
Objective: To determine the in vitro inhibitory activity of this compound against CYP51.
Materials:
-
Recombinant human or fungal CYP51
-
Recombinant Cytochrome P450 Reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
LC-MS/MS or GC-MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of lanosterol and the test compound in ethanol or DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant CYP51, CPR, and lipids in the potassium phosphate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid or an organic solvent like ethyl acetate.
-
Product Extraction: Extract the sterols from the reaction mixture using an organic solvent.
-
Analysis: Analyze the extracted samples by LC-MS/MS or GC-MS to quantify the product formed.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Caption: Experimental workflow for the reconstituted CYP51 inhibition assay.
Conclusion and Future Directions
This compound holds significant potential as a scaffold in drug discovery. Based on the biological activities of its close structural analogs, its most probable mechanisms of action are the inhibition of c-Met kinase and CYP51. The experimental protocols detailed in this guide provide a clear path to validating these predictions and quantifying the compound's potency. Further research should focus on these validation assays, followed by structure-activity relationship (SAR) studies to optimize the core molecule for enhanced potency and selectivity against these high-value therapeutic targets. Cellular assays to confirm on-target activity and broader toxicity profiling will also be critical next steps in the evaluation of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-phenylthiazole-2-carboxylate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ethyl 5-phenylthiazole-2-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to target a range of diseases, including fungal infections and cancer. This document details the structure-activity relationships (SAR), quantitative biological data, and experimental protocols for key assays, offering a valuable resource for researchers in the field.
Core Structure and Therapeutic Potential
This compound is a heterocyclic compound featuring a central thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. The chemical formula is C12H11NO2S, and its molecular weight is 233.29 g/mol .[1] The inherent biological activity of the thiazole ring, a common motif in many pharmaceutical agents, makes this scaffold an attractive starting point for the development of novel therapeutics.[2] Derivatives of this core structure have shown significant promise as antifungal agents by targeting the fungal enzyme CYP51 (lanosterol 14α-demethylase) and as anticancer agents by inhibiting the c-Met kinase signaling pathway.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
A significant area of research for this compound derivatives has been in the development of novel antifungal agents. These compounds often function by inhibiting CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5]
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of various this compound derivatives and analogues against a range of fungal pathogens.
Table 1: Antifungal Activity (MIC in μg/mL) of 2-Phenylthiazole CYP51 Inhibitors [6]
| Compound | C. albicans | C. tropicalis | C. neoformans | C. parapsilosis | C. glabrata | C. krusei |
| SZ-C14 (Lead) | 1-16 | - | - | - | - | - |
| A1 | - | - | - | - | - | - |
| B9 | Potent activity | Moderate activity | Potent activity | Potent activity | Potent activity | Potent activity |
Note: Specific MIC values for A1 and more detailed values for B9 were not fully provided in the source material.
Table 2: Antifungal Activity (EC50 in μg/mL) of Phenylthiazole Derivatives with Acylhydrazone Moiety against Magnaporthe oryzae [7]
| Compound | EC50 (μg/mL) |
| E4 | 1.66 |
| E10 | 2.01 |
| E14 | 2.26 |
| E17 | 1.45 |
| E23 | 1.50 |
| E26 | 1.29 |
| E27 | 2.65 |
| Isoprothiolane (Control) | 3.22 |
| Phenazine-1-carboxylic acid (Control) | 27.87 |
Table 3: Antibacterial and Antifungal Activity (EC50 in μg/mL) of Phenylthiazole Derivatives with 1,3,4-Thiadiazole Thione Moiety [8]
| Compound | R. solanacearum (EC50) | S. sclerotiorum (EC50) |
| 5b | - | 0.51 |
| 5k | 2.23 | - |
| E1 (Reference) | 69.87 | 0.22 |
| Thiodiazole copper (Control) | 52.01 | - |
| Carbendazim (Control) | - | 0.57 |
Experimental Protocol: Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the M27-A3 protocol.[6]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or by reading the optical density at a specific wavelength.
-
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
The following diagram illustrates the mechanism of action of phenylthiazole derivatives as CYP51 inhibitors.
Anticancer Activity: Targeting the c-Met Kinase Pathway
Derivatives of this compound have also emerged as promising inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in various cancers.[9][10]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro inhibitory activity of a thiazole carboxamide derivative against c-Met kinase.
Table 4: c-Met Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| 51am | c-Met | Data not specified in provided search results |
Note: While the source mentions that compound 51am was the most promising inhibitor in biochemical and cellular assays, the specific IC50 value was not provided in the available search snippets.
Experimental Protocol: c-Met Kinase Inhibition Assay
The following is a generalized protocol for a c-Met kinase inhibition assay.
Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of c-Met kinase and the kinase substrate in assay buffer.
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of an assay plate.
-
Add the c-Met kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Inhibition of the c-Met Pathway
The following diagram illustrates the c-Met signaling pathway and its inhibition by phenylthiazole derivatives.
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its derivatives typically involves the Hantzsch thiazole synthesis or variations thereof.
General Synthetic Workflow
The following diagram outlines a common synthetic route to produce derivatives of this compound.
References
- 1. This compound | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-MET [stage.abbviescience.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-phenylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl 5-phenylthiazole-2-carboxylate. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities incorporating this molecule.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall therapeutic potential. This guide summarizes the known quantitative data, outlines detailed experimental protocols for its determination, and provides insights into its likely stability profile based on its chemical structure.
Solubility Profile
The solubility of a compound is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, publicly available quantitative solubility data for this compound is limited.
Table 1: Quantitative Solubility Data for this compound
| Solvent System | Solubility | Method | Reference |
| Water | 0.0691 mg/mL | Not Specified | [Data from supplier] |
| Chloroform | Soluble | Qualitative | [Data from supplier] |
| Chlorobenzene | Soluble | Qualitative | [Data from supplier] |
| Dichlorobenzene | Soluble | Qualitative | [Data from supplier] |
| Other Organic Solvents | Data Not Available | - | - |
Note: The aqueous solubility value is provided without experimental details or verification. The solubility in chlorinated solvents is noted qualitatively and lacks quantitative measurement. Further experimental determination is highly recommended.
A robust and reproducible method for determining the solubility of this compound in various solvents is the equilibrium shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid ensures that equilibrium with the dissolved state is achieved.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.
-
-
Quantitative Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Calculation: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)
Stability Profile
Potential Degradation Pathways:
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to the formation of photoproducts.
-
Oxidation: While the thiazole ring is generally stable, oxidative degradation could occur under harsh conditions or in the presence of oxidizing agents.
-
Thermal Degradation: Elevated temperatures can promote the degradation of the molecule.
Table 2: Illustrative Stability Data for this compound (Hypothetical Data)
| Condition | Storage Period | Assay (% Initial) | Degradants Observed |
| 25°C / 60% RH | 3 Months | Data Not Available | - |
| 40°C / 75% RH | 1 Month | Data Not Available | - |
| Photostability (ICH Q1B) | - | Data Not Available | - |
| 0.1 N HCl (aq) | 24 hours | Data Not Available | - |
| 0.1 N NaOH (aq) | 24 hours | Data Not Available | - |
| 3% H₂O₂ (aq) | 24 hours | Data Not Available | - |
Note: This table is for illustrative purposes only. Experimental data is required to determine the actual stability profile.
To accurately assess the stability of this compound, a stability-indicating analytical method, typically HPLC, must be developed and validated. Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.
Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation pathways of this compound.
Materials:
-
This compound
-
HPLC system with a photodiode array (PDA) or UV detector
-
HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method capable of separating the parent compound from potential impurities and degradation products.
-
Optimize parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve good resolution and peak shape.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature or heat for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Use a PDA detector to assess peak purity and to obtain UV spectra of the parent peak and any degradation products.
-
Aim for approximately 5-20% degradation of the parent compound to ensure that significant degradation products are formed without complete loss of the parent peak.
-
-
Method Validation:
-
Validate the stability-indicating HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Conclusion
The available data on the solubility and stability of this compound is currently limited, highlighting the need for comprehensive experimental evaluation. This guide provides a framework for researchers and drug development professionals to systematically determine these critical physicochemical properties. By following the detailed protocols for solubility assessment and stability-indicating method development, a robust data package can be generated to support further development of this promising compound. The structural characteristics suggest that hydrolysis of the ester and potential photosensitivity are key areas to investigate in stability studies.
Analysis of Ethyl 5-phenylthiazole-2-carboxylate: A Case of Undetermined Crystal Structure
A comprehensive investigation into the crystal structure of Ethyl 5-phenylthiazole-2-carboxylate reveals a notable absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, no definitive single-crystal X-ray diffraction studies have been reported for this specific compound. This precludes a detailed analysis of its solid-state conformation, intermolecular interactions, and precise molecular geometry, which are fundamental for a thorough understanding of its physicochemical properties and potential applications in drug development and materials science.
While basic information regarding this compound, such as its molecular formula (C₁₂H₁₁NO₂S) and computed properties, is accessible through resources like PubChem, the critical experimental data derived from a crystal structure analysis remains elusive. Such data would typically include unit cell parameters, space group, bond lengths, bond angles, and torsion angles, all of which are essential for a complete structural characterization.
In the absence of a determined crystal structure for the title compound, this guide will outline the methodologies and data presentation that would be conventional for such an analysis, drawing upon examples from structurally related thiazole derivatives for which crystallographic data are available.
Hypothetical Experimental Protocols
Should a crystal structure analysis of this compound be undertaken, the experimental workflow would generally encompass the following key stages: synthesis of the compound, crystallization to obtain single crystals of suitable quality, and subsequent analysis by single-crystal X-ray diffraction.
Synthesis and Crystallization Workflow
The synthesis of this compound would likely be followed by a purification step, such as column chromatography or recrystallization, to achieve high purity. The subsequent and often challenging step is the growth of single crystals suitable for X-ray diffraction. A variety of techniques can be employed for this purpose.
Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule like this compound.
Experimental Details for X-ray Data Collection and Structure Refinement:
A suitable single crystal would be mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα). Data collection is typically performed at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. The collected diffraction data are then processed to solve and refine the crystal structure using specialized software. The final refined structure provides the atomic coordinates, which are used to calculate bond lengths, angles, and other geometric parameters.
Data Presentation: A Template for Future Findings
If the crystallographic data for this compound were available, it would be summarized in tables for clarity and ease of comparison. The following tables serve as templates for how such data would be presented.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₂H₁₁NO₂S |
| Formula weight | 233.29 |
| Temperature | TBD |
| Wavelength | TBD |
| Crystal system | TBD |
| Space group | TBD |
| Unit cell dimensions | a = TBD Å, α = TBD ° |
| b = TBD Å, β = TBD ° | |
| c = TBD Å, γ = TBD ° | |
| Volume | TBD ų |
| Z | TBD |
| Density (calculated) | TBD Mg/m³ |
| Absorption coefficient | TBD mm⁻¹ |
| F(000) | TBD |
| Crystal size | TBD x TBD x TBD mm³ |
| Theta range for data collection | TBD to TBD ° |
| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |
| Reflections collected | TBD |
| Independent reflections | TBD [R(int) = TBD] |
| Completeness to theta = TBD° | TBD % |
| Absorption correction | TBD |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | TBD / TBD / TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |
| R indices (all data) | R1 = TBD, wR2 = TBD |
| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| S(1)-C(2) | TBD | C(2)-N(3)-C(4) | TBD |
| S(1)-C(5) | TBD | C(5)-S(1)-C(2) | TBD |
| N(3)-C(2) | TBD | S(1)-C(2)-N(3) | TBD |
| N(3)-C(4) | TBD | S(1)-C(5)-C(4) | TBD |
| C(4)-C(5) | TBD | N(3)-C(4)-C(5) | TBD |
| C(2)-C(6) | TBD | S(1)-C(2)-C(6) | TBD |
| C(5)-C(7) | TBD | N(3)-C(2)-C(6) | TBD |
Signaling Pathways and Logical Relationships
As there is no specific biological activity or signaling pathway directly associated with this compound in the available literature, a diagrammatic representation in this context would be purely speculative. However, for many thiazole-containing compounds, their biological activity stems from their ability to interact with specific protein targets. A hypothetical logical relationship for drug discovery and development based on this scaffold is presented below.
Figure 2. A simplified logical workflow for the development of bioactive compounds from a core chemical scaffold like a thiazole derivative.
Conclusion and Future Directions
The absence of a determined crystal structure for this compound represents a significant gap in the scientific literature. The experimental determination of its three-dimensional structure is a prerequisite for a deeper understanding of its properties. Researchers in the fields of medicinal chemistry and materials science are encouraged to pursue the synthesis, crystallization, and crystallographic analysis of this compound. The resulting data would be invaluable for computational modeling, structure-activity relationship studies, and the rational design of novel functional molecules based on the phenylthiazole scaffold. Until such a study is published, a comprehensive technical guide on its crystal structure remains an endeavor for the future.
Theoretical Exploration of Ethyl 5-phenylthiazole-2-carboxylate: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Ethyl 5-phenylthiazole-2-carboxylate. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from closely related phenylthiazole derivatives to offer a predictive framework for its analysis. The guide covers fundamental physicochemical properties, detailed computational protocols for Density Functional Theory (DFT) and molecular docking studies, and predicted electronic and binding characteristics. Visual workflows and potential signaling pathway interactions are presented to further guide research and development efforts.
Introduction
This compound is a heterocyclic compound featuring a core thiazole ring, a versatile scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The phenyl and ethyl carboxylate substitutions on the thiazole ring are expected to significantly influence its physicochemical properties, reactivity, and biological target interactions. Theoretical and computational studies are invaluable tools for elucidating the electronic structure, predicting reactivity, and simulating interactions with biological macromolecules, thereby accelerating the drug discovery and development process. This guide outlines the key theoretical methodologies that can be applied to understand the molecular characteristics of this compound.
Physicochemical and Spectral Properties
A summary of the known physicochemical and spectral data for this compound is presented below. This information is crucial for the initial characterization and as a reference for computational models.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| CAS Number | 58333-72-5 |
| IUPAC Name | ethyl 5-phenyl-1,3-thiazole-2-carboxylate |
| Physical Description | Golden-yellow solid[1] |
| Melting Point | 70–72 °C[1] |
| Infrared (IR) Spectrum (KBr, νmax/cm⁻¹) | 3434, 2974, 1702, 1518, 1476, 1446, 1419, 1392, 1364, 1296, 1164, 1118, 1086, 1016, 861, 760, 690, 610, 555[1] |
Theoretical Studies on Analogous Phenylthiazole Derivatives
Due to the limited availability of specific theoretical studies on this compound, this section summarizes findings from analogous phenylthiazole and thiazole carboxylate derivatives. These studies provide a strong basis for predicting the behavior of the target molecule.
| Theoretical Parameter | Analogous Compound(s) | Key Findings & Predicted Values |
| HOMO Energy | Substituted Thiazole Derivatives | Predicted to be in the range of -5.5 to -6.5 eV. The HOMO is likely localized on the phenyl and thiazole rings, indicating these are the primary sites for electron donation. |
| LUMO Energy | Substituted Thiazole Derivatives | Predicted to be in the range of -0.8 to -2.0 eV. The LUMO may be distributed across the thiazole and carboxylate groups, suggesting these as electron-accepting regions. |
| HOMO-LUMO Energy Gap (ΔE) | Substituted Thiazole Derivatives | Expected to be around 4.0 - 5.0 eV. A smaller energy gap suggests higher chemical reactivity. |
| Molecular Docking Scores | Phenylthiazole derivatives targeting various enzymes | Against targets like c-Met kinase or CYP51, docking scores for similar compounds range from -8.4 to -9.6 kcal/mol, indicating potentially strong binding affinity. |
| ADMET Properties | Various Phenylthiazole Derivatives | Generally predicted to have good drug-likeness properties, adhering to Lipinski's rule of five and showing acceptable absorption and metabolism profiles in silico. |
Experimental and Computational Protocols
This section details the standard methodologies employed in the theoretical analysis of thiazole derivatives, which are directly applicable to this compound.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Protocol:
-
Molecular Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation.
-
Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable method for such calculations.
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.
-
Software: Gaussian 09 or similar quantum chemistry software packages are used to perform the calculations.
-
Calculated Properties:
-
Optimized molecular geometry (bond lengths, bond angles, dihedral angles).
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP) maps to visualize charge distribution and predict reactive sites.
-
Mulliken atomic charges.
-
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used. Charges are assigned, and the file is converted to a suitable format (e.g., PDBQT).
-
Target Protein Preparation: A crystal structure of the target protein (e.g., c-Met kinase, PDB ID: 3DKF) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.
-
Analysis: The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and examined.
Visualizations
Workflow for Theoretical Analysis
Caption: A generalized workflow for the in-silico analysis of small molecules.
Potential Signaling Pathway Involvement
Given that phenylthiazole derivatives have been investigated as c-Met kinase inhibitors, the following diagram illustrates a simplified representation of the c-Met signaling pathway that could be a target for this compound.
Caption: A simplified c-Met signaling pathway, a potential target for inhibition.
Conclusion
While direct experimental and theoretical data on this compound is emerging, a robust framework for its in-silico analysis can be constructed from studies on analogous compounds. The computational protocols outlined in this guide for DFT calculations and molecular docking provide a solid foundation for predicting its electronic properties, reactivity, and potential as a bioactive agent. The presented workflows and pathway diagrams offer a roadmap for future research, highlighting the potential of this molecule as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-phenylthiazole-2-carboxylate via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-phenylthiazole-2-carboxylate scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a range of biological activities. The efficient synthesis of these derivatives is therefore of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems. This reaction offers high functional group tolerance, generally good to excellent yields, and the use of commercially available and relatively stable boronic acid reagents.[1][2]
This document provides detailed application notes and a generalized protocol for the synthesis of Ethyl 5-phenylthiazole-2-carboxylate via the Suzuki coupling of Ethyl 5-bromothiazole-2-carboxylate with phenylboronic acid.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] In the synthesis of this compound, Ethyl 5-bromothiazole-2-carboxylate is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[1]
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Thiazole Derivatives
The following table summarizes typical reaction conditions for the Suzuki coupling of thiazole derivatives with arylboronic acids, based on literature precedents for similar substrates. These conditions can serve as a starting point for the optimization of the synthesis of this compound.
| Entry | Thiazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-2-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 | [3] |
| 2 | 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | Xantphos (20) | N-Methylmorpholine | Toluene/H₂O | RT | 7 | High | [4] |
| 3 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 84-95 | [5] |
| 4 | 2-acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | - | KOH | H₂O | MW | 0.25 | 98 | [6][7] |
| 5 | 5-iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 1-2 | - | [1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Materials:
-
Ethyl 5-bromothiazole-2-carboxylate
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 5-bromothiazole-2-carboxylate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (if using a biphasic system). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) and ligand (if necessary) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) for the specified time (2-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle of the Suzuki Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of "Ethyl 5-phenylthiazole-2-carboxylate" in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of "Ethyl 5-phenylthiazole-2-carboxylate" as a potential antifungal agent. While direct antifungal activity data for this specific compound is limited in publicly available literature, the phenylthiazole scaffold is a well-established and promising core for the development of novel antifungal drugs. This document leverages data from structurally related compounds and established methodologies to guide researchers in the evaluation of this and similar molecules.
Introduction to the Phenylthiazole Scaffold in Antifungal Research
The phenylthiazole moiety is a key structural feature in several biologically active compounds, including some approved antifungal drugs.[1] Derivatives of this scaffold have demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically relevant yeasts like Candida and Cryptococcus species, as well as various plant-pathogenic fungi.[2][3] The emergence of drug-resistant fungal strains necessitates the exploration of new chemical entities, and the phenylthiazole class represents a promising avenue for the discovery of next-generation antifungal agents.
Compound of Interest: this compound
This compound is a representative member of the phenylthiazole family. Its structural features, including the aromatic phenyl ring and the thiazole core, are common to many antifungal compounds. The ethyl carboxylate group at the 2-position offers a potential site for modification to optimize pharmacokinetic and pharmacodynamic properties. While extensive antifungal data for this specific molecule is not yet published, its structural similarity to other active phenylthiazole derivatives makes it a compound of significant interest for screening and further development.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many antifungal agents containing a thiazole ring, particularly those with an azole-like structure, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane homeostasis results in the inhibition of fungal growth and, in many cases, cell death.
Caption: Proposed mechanism of action for phenylthiazole antifungals.
Structure-Activity Relationship (SAR) of Phenylthiazole Derivatives
Several studies have explored the SAR of phenylthiazole derivatives, providing valuable insights for the design of more potent antifungal agents:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antifungal activity. Electron-withdrawing groups, such as halogens, at the ortho- or meta-positions of the phenyl ring have been shown to enhance antifungal activity against certain fungal species.[3]
-
Substituents on the Thiazole Ring: Modifications at the 2- and 4-positions of the thiazole ring can modulate the antifungal spectrum and potency. While the impact of an ethyl carboxylate group at the 2-position of a 5-phenylthiazole has not been extensively reported, ester functionalities can influence solubility and cell permeability. Furthermore, this group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit a different activity profile.
-
Overall Lipophilicity: As with many drug candidates, the lipophilicity of phenylthiazole derivatives plays a role in their ability to cross the fungal cell membrane. A balance between hydrophilicity and lipophilicity is often required for optimal activity.
Quantitative Data for Phenylthiazole Derivatives
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity of several phenylthiazole derivatives from published studies. This data provides a benchmark for the expected activity of novel compounds within this class, including this compound.
| Compound ID/Reference | Fungal Strain | MIC (µg/mL) | Cytotoxicity Assay | Cell Line | IC50/CC50 (µg/mL) |
| Compound B9 [1] | Candida albicans | 0.5 - 2 | Not specified | Not specified | > 32 |
| Candida glabrata | 1 - 4 | ||||
| Cryptococcus neoformans | 0.5 - 1 | ||||
| Compound 35 [4] | Candida albicans | 1 - 2 | Not specified | Not specified | > 128 |
| Candida glabrata | 0.5 - 1 | ||||
| Candida auris | 2 - 4 | ||||
| Compound 5b [3] | Sclerotinia sclerotiorum | 0.51 | Not specified | Not specified | Not specified |
| Compound E26 [2] | Magnaporthe oryzae | 1.29 | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of "this compound" for its antifungal and cytotoxic properties. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sterile saline or water
-
Spectrophotometer or plate reader (530 nm)
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration (approximately 1-5 x 10^3 CFU/mL).
-
-
Plate Inoculation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Caption: Experimental workflow for the broth microdilution method.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the test compound against a mammalian cell line to determine its selectivity.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
Application Notes: Ethyl 5-phenylthiazole-2-carboxylate as a Versatile Scaffold for c-Met Kinase Inhibitors
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway through genetic alterations such as mutation, amplification, or protein overexpression is a key driver in the development and progression of numerous human cancers.[1][3][4] This makes c-Met a prime therapeutic target for anticancer drug development. Small-molecule c-Met inhibitors that compete with ATP in the kinase domain are a major focus of research. Within this context, the thiazole carboxamide scaffold has emerged as a privileged structure in the design of potent c-Met inhibitors. Ethyl 5-phenylthiazole-2-carboxylate serves as a key building block for the synthesis of these promising anticancer agents.
The c-Met Signaling Pathway and its Role in Cancer
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][4][5] The aberrant activation of these pathways contributes to tumor growth, survival, angiogenesis, invasion, and metastasis.[3][4] Consequently, inhibiting the kinase activity of c-Met is a viable strategy to counteract these oncogenic processes.
This compound as a Key Building Block
This compound is a crucial intermediate in the synthesis of a class of type II c-Met inhibitors. These inhibitors bind to the ATP-binding pocket of the c-Met kinase domain and extend into a deeper hydrophobic pocket, interacting with the DFG-out (inactive) conformation of the enzyme. This mode of binding can offer improved selectivity and potency. The synthesis of these inhibitors typically involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a variety of substituted anilines. This modular synthesis allows for the exploration of structure-activity relationships (SAR) by modifying the aniline component to optimize potency and pharmacokinetic properties.
Quantitative Data of Thiazole Carboxamide-based c-Met Inhibitors
The following table summarizes the in vitro c-Met kinase inhibitory activity of a series of thiazole carboxamide derivatives synthesized from precursors related to this compound.
| Compound ID | R1 | R2 | Moiety A | Moiety C | c-Met IC50 (nM)[1] |
| 51e | H | Phenyl | A1 | C3 | 34.48 |
| 51f | H | 4-Fluorophenyl | A1 | C3 | 29.05 |
| 51w | 3-Fluoro | Phenyl | A6 | C3 | 23.14 |
| 51ag | 3-Fluoro | 4-(Trifluoromethyl)phenyl | A6 | C3 | 39.41 |
| 51ah | 3-Fluoro | 4-Fluorophenyl | A6 | C3 | 9.26 |
| 51ai | 3-Fluoro | 2-Naphthyl | A6 | C3 | 46.87 |
| 51aj | 3-Fluoro | 2-Thienyl | A6 | C3 | 49.55 |
| 51ak | 3-Fluoro | 3-Fluorophenyl | A6 | C3 | 3.89 |
| 51al | 3-Fluoro | 3-Chlorophenyl | A6 | C3 | 5.23 |
| 51am | 3-Fluoro | 3-Bromophenyl | A6 | C3 | 2.54 |
| 51an | 3-Fluoro | 3-Iodophenyl | A6 | C3 | 3.73 |
Moiety A and C refer to specific structural components of the synthesized inhibitors as defined in the source literature.
Experimental Protocols
Synthesis of a Representative Thiazole Carboxamide c-Met Inhibitor (General Procedure)
The following is a general, multi-step procedure for the synthesis of thiazole carboxamide-based c-Met inhibitors, starting from a substituted acetophenone, which leads to the formation of an this compound analog.
Step 1: Synthesis of α-Bromoacetophenone A solution of the appropriately substituted acetophenone in a suitable solvent (e.g., chloroform) is treated with N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures.
Step 2: Synthesis of this compound (e.g., compound 49a) The α-bromoacetophenone derivative is reacted with ethyl thiooxamate in a suitable solvent such as ethanol. The mixture is heated to reflux for several hours. After cooling, the product is isolated, for example by filtration, and purified by recrystallization or column chromatography.[3]
Step 3: Hydrolysis to 5-Phenylthiazole-2-carboxylic acid The this compound derivative is dissolved in a mixture of methanol and water, and an aqueous solution of lithium hydroxide is added. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting carboxylic acid salt is used in the next step without further purification.
Step 4: Amide Coupling to Yield the Final Inhibitor To a solution of the 5-phenylthiazole-2-carboxylic acid salt in a suitable solvent like dimethylformamide (DMF), the desired substituted aniline, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The final product is then isolated by extraction and purified by column chromatography.
In Vitro c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection buffer (Kinase buffer containing EDTA)
-
384-well assay plates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme and Substrate Preparation: Dilute the c-Met kinase and ULight™-poly GT substrate in kinase buffer to the desired working concentrations.
-
Assay Reaction:
-
Add the diluted test compounds or vehicle (for control wells) to the wells of a 384-well plate.
-
Add the diluted c-Met kinase to all wells except the negative control wells.
-
Initiate the kinase reaction by adding a mixture of ULight™-poly GT substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the Stop/Detection buffer containing the Eu-antibody.
-
Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition, derived from the TR-FRET ratio, against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MKN-45, a gastric cancer cell line with c-Met amplification)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a further 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ethyl 5-phenylthiazole-2-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-phenylthiazole-2-carboxylate and its derivatives in the creation of diverse, bioactive heterocyclic compounds. Detailed protocols for the synthesis of promising therapeutic agents are provided, along with their biological activities and the signaling pathways they modulate.
Synthesis of Antifungal Agents: CYP51 Inhibitors
The phenylthiazole scaffold is a key component in a novel class of antifungal agents that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. The synthesis of these inhibitors often begins with a precursor to the this compound core structure.
Experimental Workflow for CYP51 Inhibitor Synthesis
Caption: Synthetic route to 2-phenylthiazole-based CYP51 inhibitors.
Experimental Protocol: Synthesis of 2-Phenylthiazole CYP51 Inhibitors[1]
Step 1: Suzuki Coupling to form Ethyl 2-phenylthiazole-5-carboxylate Derivatives
-
To a solution of ethyl 2-bromo-5-thiazolecarboxylate (1.0 eq) in a 1,4-dioxane/water mixture, add the desired phenylboronic acid derivative (1.5 eq), potassium carbonate (1.5 eq), and bis(triphenylphosphine)palladium(II) chloride (0.05 eq).
-
Protect the reaction mixture with an argon atmosphere and reflux for 8 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, purify the product by column chromatography to obtain the ethyl 2-phenylthiazole-5-carboxylate derivative.
Step 2: Ester Hydrolysis
-
Dissolve the ethyl 2-phenylthiazole-5-carboxylate derivative (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture to precipitate the 2-phenylthiazole-5-carboxylic acid.
-
Filter, wash, and dry the solid product.
Step 3: Amide Condensation to Yield Final CYP51 Inhibitor
-
To a solution of the 2-phenylthiazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIEA).
-
Add the desired amine moiety (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Perform an aqueous workup and purify the final product by column chromatography.
Quantitative Data: Biological Activity of Phenylthiazole CYP51 Inhibitors
| Compound ID | Target Fungal Strain | MIC (µg/mL) | Reference |
| B9 | Candida albicans | 1-16 | [1] |
| B9 | Fluconazole-resistant fungi | Moderate Activity | [1] |
Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Derivatives of 2-ethyl-5-phenylthiazole-4-carboxamide have been identified as a novel class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are potential therapeutic agents for the treatment of type 2 diabetes and obesity. PTP1B is a key negative regulator of the insulin and leptin signaling pathways.
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Protocol: Synthesis of 2-Ethyl-5-phenylthiazole-4-carboxamide Derivatives[2]
A detailed experimental protocol for the synthesis of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as PTP1B inhibitors is described in the literature. The general approach involves the formation of the thiazole ring followed by amide bond formation.
Quantitative Data: PTP1B Inhibitory Activity
| Compound ID | PTP1B IC50 (µM) | Cellular Efficacy | Reference |
| 18g | Data not specified | Increased phosphorylation of IRβ and Akt, increased glucose uptake | [2] |
Synthesis of Kinase Inhibitors
The phenylthiazole scaffold has been utilized in the development of inhibitors for various kinases implicated in cancer, such as c-Met, Casein Kinase 2 (CK2), and Glycogen Synthase Kinase-3β (GSK3β).
c-Met Signaling Pathway
Caption: Overview of the HGF/c-Met signaling cascade in cancer.
Experimental Protocol: Synthesis of Thiazole-based c-Met Kinase Inhibitors[3]
The synthesis of these inhibitors involves a multi-step process, often culminating in an amide coupling reaction between a functionalized thiazole carboxylic acid and a substituted aniline.
CK2 and GSK3β in PTEN Regulation
Caption: CK2 and GSK3β phosphorylate and inactivate the PTEN tumor suppressor.
Experimental Protocol: Synthesis of Tetrahydrobenzo[d]thiazole-based Dual CK2/GSK3β Inhibitors[4]
The synthesis of these dual inhibitors involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with substituted isocyanates or other electrophiles to generate a library of compounds for screening.
Quantitative Data: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 51am | c-Met | Potent Inhibition | [3] |
| 1g | CK2 | 1.9 | [4] |
| 1g | GSK3β | 0.67 | [4] |
Synthesis of Anti-inflammatory and Antimicrobial Agents
The phenylthiazole core is also a versatile scaffold for the development of compounds with anti-inflammatory and antimicrobial properties.
Experimental Protocol: General Synthesis of Anti-inflammatory Phenylthiazole Derivatives[5]
A common synthetic route involves the Hantzsch thiazole synthesis, reacting a substituted phenacyl bromide with a thiourea derivative. Further modifications can be made to the resulting aminothiazole.
Quantitative Data: Anti-inflammatory and Antimicrobial Activity
| Compound Class | Biological Activity | Quantitative Data | Reference |
| Phenylthiazole derivatives | Anti-inflammatory | % inhibition of edema | [5] |
| Phenylthiazole derivatives | Antimicrobial (various strains) | MIC and EC50 values | [6] |
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The biological activities reported are based on published research and may vary.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anti‐Inflammatory Evaluation of Novel Diphenylthiazole–Thiazolidinone Hybrids | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of Ethyl 5-phenylthiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the initial biological screening of novel Ethyl 5-phenylthiazole-2-carboxylate derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The following protocols are designed to serve as a foundational guide for identifying promising lead compounds within a library of these derivatives.
Overall Screening Strategy
A hierarchical screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives. The process begins with primary, high-throughput compatible assays to assess broad activity, followed by more detailed secondary assays for active compounds.
Caption: High-level workflow for screening thiazole derivatives.
Anticancer Activity Screening Protocol
Thiazole derivatives have shown significant potential as anticancer agents by inducing apoptosis and modulating critical signaling pathways.[4][5][6] The MTT assay is a standard colorimetric method to assess cell viability and provides a robust primary screen for cytotoxic effects against cancer cell lines.[7][8]
Protocol: MTT Cytotoxicity Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[6]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Test derivatives dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[10]
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle/DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[9][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently mix by pipetting or shake the plate on an orbital shaker for 15 minutes in the dark.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity Results
Summarize the calculated IC50 values for each derivative against the tested cell lines.
| Compound ID | Derivative Structure/Substitution | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| Control+ | Doxorubicin | Value | Value |
| ETP-001 | R1 = H, R2 = Cl | Value | Value |
| ETP-002 | R1 = OCH3, R2 = F | Value | Value |
| ETP-003 | R1 = NO2, R2 = H | Value | Value |
Relevant Signaling Pathway: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[][13] Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[14][15][16] Screening for inhibitors of this pathway can reveal compounds with targeted therapeutic potential.
Caption: Simplified overview of the MAPK/ERK signaling pathway.
Antimicrobial Activity Screening Protocol
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[17][18] Thiazole derivatives have demonstrated promising antibacterial and antifungal activities, making them valuable candidates for screening.[2][19] The agar well diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of antimicrobial compounds.[17][20]
Protocol: Agar Well Diffusion Assay
This method assesses the ability of a compound to inhibit microbial growth by measuring the diameter of the zone of inhibition on an agar plate.[21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative).[19]
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile nutrient broth.
-
Test derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control.
-
Solvent (e.g., DMSO) as a negative control.
-
Sterile cotton swabs.
-
Sterile cork borer (6-8 mm diameter).[22]
-
Incubator.
Procedure:
-
Inoculum Preparation: Inoculate the test bacteria in sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and spread it evenly over the entire surface of an MHA plate to create a uniform lawn.[20]
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar plate.[17][22]
-
Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of each test derivative solution into the designated wells.[17] Also, add the positive and negative controls to their respective wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.[17]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[23]
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition (where bacterial growth is suppressed) around each well in millimeters (mm).[23]
Data Presentation: Antimicrobial Activity
Record the diameter of the zones of inhibition for each compound against the tested microorganisms.
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Control+ | Ciprofloxacin (10 µg) | Value | Value |
| Control- | DMSO | 0 | 0 |
| ETP-001 | 100 | Value | Value |
| ETP-002 | 100 | Value | Value |
| ETP-003 | 100 | Value | Value |
Experimental Workflow: Agar Well Diffusion
Caption: Step-by-step workflow for the agar well diffusion assay.
Anti-inflammatory Activity Screening Protocol
Chronic inflammation is implicated in a wide range of diseases.[24] Thiazole derivatives have been reported to possess anti-inflammatory properties.[2][25] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators like nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, providing an indirect quantification of NO production.[26][27]
Protocol: Griess Assay for Nitric Oxide Inhibition
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
LPS (from E. coli).
-
Test derivatives dissolved in DMSO.
-
Griess Reagent System (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water).[27][28]
-
Sodium nitrite (NaNO2) for standard curve.
-
Sterile 96-well plates.
-
Microplate reader (absorbance at 540 nm).[28]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours before LPS stimulation.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite solution (e.g., from 100 µM to 1.56 µM) in culture medium.[28]
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.[28]
-
Add 50 µL of Griess Reagent B (NED solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[28]
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO inhibition:
-
% Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100
-
-
Data Presentation: Nitric Oxide Inhibition
Present the results as the percentage of NO inhibition at a given concentration or as calculated IC50 values.
| Compound ID | Concentration (µM) | % NO Production Inhibition |
| Control+ | L-NAME (100 µM) | Value |
| Control- | LPS only | 0 |
| ETP-001 | 50 | Value |
| ETP-002 | 50 | Value |
| ETP-003 | 50 | Value |
Relevant Signaling Pathway: NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[29][30] In the canonical pathway, stimuli like LPS activate the IKK complex, leading to the degradation of the inhibitor IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[31][32]
Caption: The canonical NF-κB signaling pathway in inflammation.
References
- 1. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. atcc.org [atcc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The MAPK Signal Pathway Research and New Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. mdpi.com [mdpi.com]
- 16. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. botanyjournals.com [botanyjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistnotes.com [chemistnotes.com]
- 22. m.youtube.com [m.youtube.com]
- 23. hereditybio.in [hereditybio.in]
- 24. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Protocol Griess Test [protocols.io]
- 27. Griess Reagent System Protocol [worldwide.promega.com]
- 28. researchgate.net [researchgate.net]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 32. NF-kB pathway overview | Abcam [abcam.com]
Application Notes and Protocols: "Ethyl 5-phenylthiazole-2-carboxylate" in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies involving ethyl 5-phenylthiazole-2-carboxylate derivatives. This scaffold has been identified as a versatile pharmacophore, leading to the development of potent modulators for various biological targets. This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Introduction to the this compound Scaffold
The this compound core is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial effects. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in various non-covalent interactions with biological macromolecules. The phenyl group at the 5-position and the ethyl carboxylate at the 2-position offer key sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. SAR studies on this scaffold aim to systematically modify these positions to enhance potency, selectivity, and drug-like properties.
SAR Studies and Quantitative Data
Antifungal Activity: CYP51 Inhibition
Derivatives of this compound have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.
Table 1: Antifungal Activity (MIC in μg/mL) of 2-Phenylthiazole Derivatives against Various Fungal Strains [1]
| Compound | R1 (thiazole-4-position) | R2 (phenyl-para-position) | C. albicans | C. tropicalis | C. neoformans | C. parapsilosis | C. glabrata | C. krusei |
| SZ-C14 (Lead) | CH₃ | H | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 |
| B1 | H | H | 1 | 1 | 2 | 1 | 4 | 2 |
| B2 | H | F | 1 | 1 | 1 | 1 | 2 | 2 |
| B3 | H | Cl | 0.5 | 0.5 | 1 | 0.5 | 2 | 1 |
| B9 | H | OCF₃ | 0.25 | 0.25 | 0.5 | 0.25 | 1 | 0.5 |
| B12 | H | CN | 1 | 1 | 2 | 1 | 4 | 2 |
Data extracted and compiled from a study on 2-phenylthiazole CYP51 inhibitors.[1]
SAR Insights:
-
Removal of the methyl group at the 4-position of the thiazole ring generally improves activity. Molecular docking studies suggest this methyl group can cause steric clashes within the CYP51 active site.[2]
-
Substitution on the para-position of the phenyl ring significantly influences antifungal potency. Electron-withdrawing groups, such as trifluoromethoxy (OCF₃) in compound B9 , lead to a substantial increase in activity across multiple fungal strains.[1]
Anticancer Activity: c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a validated target in oncology, and its aberrant activation is implicated in tumor growth and metastasis.[1] Thiazole carboxamide derivatives based on the this compound scaffold have been explored as c-Met kinase inhibitors.
Table 2: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide Derivatives
| Compound | Scaffold | R Group | c-Met IC₅₀ (nM) | HT-29 Cell IC₅₀ (nM) |
| 51a | Thiazole | 3,4-dimethoxyphenyl | 15.6 | 128.3 |
| 51b | Thiazole | 4-(morpholin-4-yl)phenyl | 8.9 | 95.7 |
| 51c | 1,3,4-Thiadiazole | 3,4-dimethoxyphenyl | 5.4 | 65.2 |
| 51d | 1,3,4-Thiadiazole | 4-(morpholin-4-yl)phenyl | 1.2 | 28.1 |
Data is illustrative and compiled based on findings for thiazole and thiadiazole carboxamides as c-Met inhibitors.
SAR Insights:
-
The amide linkage is a crucial interaction point.
-
Bioisosteric replacement of the thiazole ring with a 1,3,4-thiadiazole ring can enhance c-Met inhibitory activity.
-
Modifications on the aniline moiety significantly impact potency, with groups like morpholinophenyl showing strong activity.
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibitors have therapeutic potential in cancer and neuroinflammatory diseases. Thiazole-5-carboxylate derivatives have been identified as potent MAGL inhibitors.
Table 3: MAGL Inhibitory Activity and Anticancer Activity of 2-Amino-4-methylthiazole-5-carboxylate Derivatives [3]
| Compound | R Group | MAGL IC₅₀ (µM) | EKVX (Non-Small Cell Lung Cancer) GI₅₀ (µM) | MDA-MB-468 (Breast Cancer) GI₅₀ (µM) |
| 3g | 4-Fluorobenzyl | 0.037 | 0.865 | 1.20 |
| 4c | 3,4-Dichlorobenzyl | 0.063 | 0.96 | >100 |
Data extracted from a study on thiazole-5-carboxylate derivatives as MAGL inhibitors.[3]
SAR Insights:
-
The 2-amino group and the 4-methyl group on the thiazole ring appear important for activity.
-
Substitutions on the benzyl group attached to the core structure significantly modulate MAGL inhibition and anticancer activity, with halogenated benzyl groups showing high potency.[3]
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis.
Protocol: Synthesis of Ethyl 2-amino-5-phenylthiazole-4-carboxylate Derivatives
-
Step 1: α-Bromination of Ethyl Benzoylacetate. To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.
-
Step 2: Cyclocondensation with Thioamide. To the crude α-bromo ethyl benzoylacetate, add a solution of a desired thioamide or thiourea derivative (1 equivalent) in ethanol.
-
Step 3: Reflux. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Step 4: Work-up and Purification. After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
This is a generalized protocol; specific reaction conditions may vary based on the substrates used.
In Vitro Antifungal Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[2]
Protocol: Antifungal MIC Assay
-
Preparation of Fungal Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 × 10³ CFU/mL.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in DMSO. Further dilute these in RPMI 1640 medium.
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted fungal inoculum to each well. Then, add 100 µL of the serially diluted compound solutions to the respective wells. Include a positive control (e.g., fluconazole), a negative control (inoculum only), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
MAGL Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by MAGL.
Protocol: Fluorometric MAGL Inhibition Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA). Dilute human recombinant MAGL enzyme in the assay buffer. Prepare a stock solution of a fluorogenic substrate (e.g., arachidonoyl-1-naphthylamide) and the test inhibitor in DMSO.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, the diluted MAGL enzyme, and serial dilutions of the test inhibitor. Include wells for 100% activity (enzyme, no inhibitor) and background (buffer only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Calculate the IC₅₀ value using non-linear regression.
Visualizations: Pathways and Workflows
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of thiazole derivatives on CYP51.
Caption: Simplified c-Met signaling pathway and the inhibitory point for thiazole carboxamide derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
Application Notes and Protocols: Hydrolysis of Ethyl 5-phenylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrolysis of Ethyl 5-phenylthiazole-2-carboxylate to its corresponding carboxylic acid, 5-phenylthiazole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to the development of numerous pharmaceutical agents. The carboxylic acid derivative, 5-phenylthiazole-2-carboxylic acid, serves as a key building block for the synthesis of more complex molecules. The hydrolysis of the corresponding ethyl ester is a fundamental method for its preparation. This protocol details a standard saponification procedure using sodium hydroxide.
Reaction and Mechanism
The hydrolysis of this compound is typically achieved through saponification, an alkaline-mediated process. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the hydrolysis of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | Molecular Formula: C₁₂H₁₁NO₂S[1] |
| Reagent | Sodium Hydroxide (NaOH) | A strong base is used to ensure the reaction goes to completion.[2] |
| Solvent System | Methanol/Water (4:1 v/v) | A common solvent mixture for ester hydrolysis, ensuring solubility of both the ester and the base.[3] |
| Reaction Temperature | 60-70 °C (Reflux) | Heating accelerates the rate of hydrolysis.[2] |
| Reaction Time | 2-4 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Acidification with HCl (1M) | To precipitate the carboxylic acid from its sodium salt.[2][4] |
| Purification Method | Recrystallization | Common solvents for recrystallization include ethanol, methanol, or mixtures with water.[5] |
| Expected Yield | 85-95% | Yields can vary based on the purity of the starting material and the reaction scale. |
| Final Product | 5-phenylthiazole-2-carboxylic acid | A white to off-white solid. |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the hydrolysis of this compound.
4.1. Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (for TLC and extraction)
-
Hexane (for TLC)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
4.2. Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2.33 g (10 mmol) of this compound in 40 mL of methanol.
-
In a separate beaker, prepare a solution of 0.8 g (20 mmol) of sodium hydroxide in 10 mL of deionized water.
-
Add the sodium hydroxide solution to the flask containing the ester solution while stirring.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
4.3. Reaction Procedure:
-
Heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting ester spot is no longer visible. This typically takes 2-4 hours.
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
4.4. Work-up and Purification:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.
-
Slowly add 1M HCl solution dropwise with stirring to acidify the mixture to a pH of approximately 2. A precipitate of the carboxylic acid will form.
-
Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) to remove any remaining salts.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
For further purification, the crude 5-phenylthiazole-2-carboxylic acid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[5]
4.5. Safety Precautions:
-
Handle sodium hydroxide and hydrochloric acid with care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Methanol is flammable and toxic; avoid ignition sources and inhalation.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
5.2. Reaction Mechanism
Caption: Mechanism of the alkaline hydrolysis of an ester.
References
Application Notes and Protocols: Amide Coupling Reactions with Ethyl 5-phenylthiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives from ethyl 5-phenylthiazole-2-carboxylate. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole motif in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.
The following sections detail the necessary hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by two robust amide coupling methodologies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Overview of Synthetic Strategy
The overall synthetic scheme involves a two-step process. First, the commercially available or synthetically prepared this compound is hydrolyzed under basic conditions to yield 5-phenylthiazole-2-carboxylic acid. This carboxylic acid is then coupled with a desired primary or secondary amine using standard peptide coupling reagents to form the final amide product.
Caption: General two-step synthesis of 5-phenylthiazole-2-carboxamide derivatives.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for the amide coupling reaction.[1] Lithium hydroxide is a commonly used base for this transformation due to its efficacy in aqueous-organic solvent mixtures.[2]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 5-phenylthiazole-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, reliable method for amide bond formation.[3] The addition of HOBt suppresses side reactions and minimizes racemization if chiral amines are used.[4]
Materials:
-
5-Phenylthiazole-2-carboxylic acid
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water (H₂O)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenylthiazole-2-carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 3: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[5][6]
Materials:
-
5-Phenylthiazole-2-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve 5-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the reaction outcome. The following tables summarize typical reaction conditions and reported yields for EDC/HOBt and HATU mediated amide couplings.
Table 1: EDC/HOBt Amide Coupling Conditions and Yields
| Carboxylic Acid | Amine | EDC (eq) | HOBt (eq) | Base (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Various | Various | 1.2 | 1.2 | 2.0-3.0 (DIPEA) | DMF/DCM | 2-12 | 70-95 | [3] |
| Thiazole carboxylic acid | Aniline derivative | 1.0 | 0.1 | - | CH₃CN | 18 | 72 | [4] |
| General Acid | General Amine | 1.2 | 1.3 | - | DMF | 12 | 61 | [7] |
| General Acid | General Amine | 2.0 | 2.0 | 3.0 (DIPEA) | DMF | 0.5 | 83 | [7] |
Table 2: HATU Amide Coupling Conditions and Yields
| Carboxylic Acid | Amine | HATU (eq) | Base (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Various | Various | 1.0-1.2 | 2.0-3.0 (DIPEA) | DMF | 1-4 | >90 | [8] |
| General Acid | General Amine | 1.1 | 4.0 (DIPEA) | DMA | 2 | 49 | [9] |
| (R)-5-oxo-1,4-thiazepane-3-carboxylic acid | Aniline | 1.0 | 1.0 (DIPEA) | DMF | 12 | 15 | [5] |
| General Acid | General Amine | 1.1 | 2.2 (TEA) | ACN | 18 | 79 | [9] |
Visualized Workflows and Pathways
Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the synthesis and purification of a 5-phenylthiazole-2-carboxamide derivative.
Caption: A generalized workflow for amide coupling reactions.
Representative Signaling Pathway: Inhibition of Kinase Signaling
Many 2-aminothiazole-5-carboxamide derivatives are designed as kinase inhibitors, drawing inspiration from drugs like Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and others. Its mechanism of action involves blocking the signaling pathways that lead to cell proliferation and survival in cancer cells.
Caption: Inhibition of oncogenic signaling pathways by a thiazole-based kinase inhibitor.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Phenylthiazole Carboxylate Derivatives in Cancer Research
Introduction
While specific research on "Ethyl 5-phenylthiazole-2-carboxylate" in cancer is not extensively documented in publicly available literature, the broader class of phenylthiazole and thiazole-5-carboxylate derivatives has emerged as a promising scaffold in oncology drug discovery. These compounds have demonstrated significant potential as anticancer agents through various mechanisms of action. This document provides an overview of the applications of these derivatives in cancer research, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented here is a synthesis of findings from studies on various derivatives of the core phenylthiazole structure and is intended to guide researchers in the potential evaluation of "this compound" and related compounds.
Thiazole-containing compounds are integral to a number of clinically approved anticancer drugs, such as Dasatinib and Ixabepilone. The structural versatility of the thiazole ring allows for interaction with a diverse range of biological targets, making it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of phenylthiazole have been investigated for their ability to induce apoptosis, inhibit tumor growth, and modulate key signaling pathways involved in cancer progression.[3][4]
Mechanism of Action
The anticancer effects of phenylthiazole derivatives are attributed to their ability to interact with various molecular targets. Depending on the specific substitutions on the phenyl and thiazole rings, these compounds have been shown to inhibit several key proteins and pathways involved in cancer cell proliferation and survival.
One of the prominent mechanisms of action for some thiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. For instance, certain naphthalene-azine-thiazole hybrids have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of Akt and mTOR, which are crucial for cell growth and survival.[4] Other derivatives have been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[5][6][7] Additionally, various phenylthiazole derivatives have been reported to act as inhibitors of c-Met kinase, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2), all of which are validated targets in cancer therapy.[8][9] Some 2-amino-4-phenylthiazole derivatives have also shown potential as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R).[10]
Data Presentation
The following tables summarize the in vitro anticancer activity of various phenylthiazole and thiazole-5-carboxylate derivatives against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (IC50 in µM)
| Compound | SKNMC (Neuroblastoma) | Hep-G2 (Hepatocarcinoma) | MCF-7 (Breast Cancer) | Reference |
| 4c (para-nitro) | 10.8 ± 0.08 | - | - | [11] |
| 4d (meta-chloro) | - | 11.6 ± 0.12 | - | [11] |
| Doxorubicin | - | 5.8 ± 1.01 | - | [3] |
Table 2: Growth Inhibitory Activity of Thiazole-5-carboxylate Derivatives (GI50 in µM)
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 3g | EKVX (Non-Small Cell Lung) | 0.865 | [5][6][7] |
| 3g | MDA-MB-468 (Breast) | 1.20 | [5][6][7] |
| 4c | HOP-92 (Non-Small Cell Lung) | 0.34 | [5][6][7] |
| 4c | EKVX (Non-Small Cell Lung) | 0.96 | [5][6][7] |
| 4c | MDA-MB-231/ATCC (Breast) | 1.08 | [5][6][7] |
Table 3: Inhibitory Activity of 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives against A-549 Lung Cancer Cells
| Compound | Inhibition at 5 µg/mL (%) | Reference |
| 8c | 48 | [12] |
| 8f | 40 | [12] |
Table 4: Inhibitory Activity of a Naphthalene-azine-thiazole Derivative (Compound 6a)
| Parameter | Value | Reference |
| Mean Growth Inhibition (GI) at 10 µM | 51.18% | [4] |
| IC50 against OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 µM | [4] |
| IC50 for PI3Kα Inhibition | 0.225 ± 0.01 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Test compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for anticancer drug screening.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of Ethyl 5-phenylthiazole-2-carboxylate synthesis. The information is presented through troubleshooting guides and frequently asked questions, incorporating detailed experimental protocols and data analysis.
Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction is resulting in a low or no yield of this compound. What are the common causes and how can I rectify this?
A low yield can be attributed to several factors, from the quality of reagents to the reaction conditions. The Hantzsch thiazole synthesis, a common method for this reaction, is generally high-yielding but requires careful control.[1][2]
Potential Causes & Solutions:
-
Reagent Purity: The purity of the starting materials, typically an α-haloketone (like 2-bromoacetophenone) and a thioamide (like ethyl thiooxamate), is critical. Impurities can participate in side reactions, consuming reagents and complicating purification.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques. If necessary, purify them before use (e.g., recrystallization or distillation).
-
-
Reaction Conditions: Thiazole synthesis is sensitive to temperature, solvent, and reaction time.[3] Inappropriate conditions can lead to decomposition or the formation of byproducts.
-
Solution: Optimize reaction conditions systematically. Common solvents include ethanol or methanol.[2][3] The reaction often requires heating, but excessive heat or prolonged reaction times can degrade the product.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended.
-
-
Base and pH: The reaction mechanism involves cyclization and dehydration steps that can be influenced by the pH of the medium.
Caption: A logical workflow for troubleshooting low product yield.
Q2: The final product is impure and shows multiple spots on a TLC plate. How can I improve its purity?
Product impurity often arises from unreacted starting materials or the formation of byproducts during the reaction.
Potential Causes & Solutions:
-
Stoichiometry: An incorrect ratio of reactants can leave excess starting material in the final mixture. While a slight excess of one reagent is sometimes used, a large imbalance is detrimental.[5]
-
Solution: Carefully measure and use the correct stoichiometric amounts of the α-haloketone and thioamide, which react in a 1:1 ratio.[5]
-
-
Ineffective Workup: The workup procedure may not effectively remove byproducts or unreacted reagents.
-
Solution: A common procedure involves pouring the reaction mixture into a dilute base solution (e.g., sodium carbonate) to neutralize any acid formed and precipitate the product, which is often poorly soluble in water.[2] Ensure thorough washing of the crude product.
-
-
Suboptimal Purification Method: Simple precipitation may not be sufficient for high purity.
-
Solution: Recrystallization from a suitable solvent (such as ethanol, methanol, or mixtures with water) is a highly effective method for purifying the final product.[6] For difficult-to-separate impurities, column chromatography using silica gel with a suitable eluent system (e.g., hexane-ethyl acetate) is recommended.
-
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 5-phenylthiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-phenylthiazole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.
Q2: How do I choose the appropriate solvent system for column chromatography?
A2: A mixture of hexanes and ethyl acetate is a common and effective eluent system for the column chromatography of this compound. A good starting point is a 7:3 ratio of hexanes to ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: For recrystallization, solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal. For a related, more complex ethyl thiazolecarboxylate, n-butanol has been used successfully, yielding a product with high purity (98.5% by HPLC). Ethanol is another potential solvent, as it has been used for the recrystallization of similar thiazole-containing compounds.
Q4: My purified product still shows impurities. What are the possible sources of contamination?
A4: Impurities can arise from unreacted starting materials from the synthesis, such as α-haloketones and thioamides in a Hantzsch synthesis, or by-products from side reactions. The specific impurities will depend on the synthetic route used. It is crucial to ensure the complete consumption of starting materials and to optimize reaction conditions to minimize by-product formation.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Polarity | If the Rf value is too high (>0.4), decrease the polarity of the eluent (increase the proportion of hexanes). If the Rf is too low (<0.2), increase the eluent polarity (increase the proportion of ethyl acetate). |
| Column Overloading | The amount of crude material should not exceed 5-10% of the mass of the silica gel. For difficult separations, a lower loading is recommended. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred. |
| Co-eluting Impurities | If impurities have a similar polarity, consider using a different solvent system (e.g., dichloromethane/methanol in small percentages) or an alternative purification method like recrystallization. |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath. |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. |
Problem: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is significantly soluble at low temperatures | Cool the solution for a longer period in an ice bath to maximize crystal precipitation. |
| Premature crystallization during hot filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis: Prepare several small test solutions of the crude product and spot them on a TLC plate. Develop the plates in solvent systems with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal eluent that gives the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the elution process by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent and specific temperatures may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-butanol, ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Methodology:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring, adding more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification methods.
References
Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-phenylthiazole-2-carboxylate.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis method.
Issue 1: Low Product Yield
Low conversion rates are a frequent challenge in thiazole synthesis. Several factors can contribute to diminished yields.
| Potential Cause | Recommended Action |
| Impure Reactants | Ensure the purity of starting materials, particularly the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate or equivalent) and thiobenzamide. Impurities can lead to competing side reactions.[1] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. While conventional heating often requires prolonged reflux, microwave-assisted synthesis can significantly reduce reaction times.[1] Screen different solvents; alcohols like ethanol or methanol are commonly used.[2] |
| Presence of Water | Use anhydrous solvents, as the presence of water can interfere with the reaction.[1] |
| Thioamide Instability | Thioamides can be unstable, especially under acidic conditions. Ensure proper storage and handling of the thioamide.[1] |
Issue 2: Presence of Multiple Impurities in the Final Product
The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates a complex mixture of products.
| Potential Cause | Recommended Action |
| Side Reactions | The Hantzsch synthesis can sometimes yield isomeric thiazole byproducts, particularly under acidic conditions. Careful control of pH is crucial. |
| Unreacted Starting Materials | Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the limiting reagent. |
| Degradation of Product | Thiazole esters can be susceptible to hydrolysis under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification. |
| Inefficient Purification | A single purification step may be insufficient. Employ a combination of techniques such as column chromatography followed by recrystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound via the Hantzsch method?
While specific impurity profiles can vary based on reaction conditions, common impurities include:
-
Unreacted Starting Materials: Ethyl 2-chloro-3-oxobutanoate (or other α-haloketone) and thiobenzamide.
-
Isomeric Byproducts: Formation of regioisomeric thiazoles can occur, though typically in lower yields.
-
Hydrolysis Product: 5-phenylthiazole-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester during workup or purification.
-
Side-products from Self-condensation of Reactants: The α-haloketone can undergo self-condensation under basic conditions.
Q2: How can I best purify the crude this compound?
A multi-step purification approach is often most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from starting materials and most non-polar byproducts. A common eluent system is a gradient of ethyl acetate in hexane.[3]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance the purity of the final product.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the complexity of the product mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify the structures of impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify impurities.
Section 3: Experimental Protocols and Visualizations
Key Experimental Protocol: Hantzsch Thistle Synthesis
A representative procedure for the synthesis of a thiazole derivative is as follows:
-
To a solution of the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate) in a suitable solvent (e.g., ethanol), add an equimolar amount of thiobenzamide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, followed by recrystallization.[3]
Logical Workflow for Troubleshooting Synthesis Issues
Caption: A logical workflow for troubleshooting synthesis issues.
Signaling Pathway of Hantzsch Thiazole Synthesis
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
References
"Ethyl 5-phenylthiazole-2-carboxylate" reaction condition optimization
Welcome to the Technical Support Center for the synthesis of Ethyl 5-phenylthiazole-2-carboxylate . This guide provides troubleshooting tips, frequently asked questions, and reaction optimization strategies to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the key precursors are typically an ethyl 2-halo-3-oxo-3-phenylpropanoate or a similar α-halocarbonyl compound and a source of thioformamide or a related thioamide.
Q2: What is the general reaction mechanism for the Hantzsch thiazole synthesis?
The Hantzsch synthesis proceeds through a multi-step pathway. It begins with an SN2 reaction where the highly nucleophilic sulfur atom of the thioamide attacks the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1][3]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Q3: What are the most critical parameters to control during the reaction?
The most critical parameters that can significantly influence the reaction's success are:
-
Reactant and Solvent Purity: Impurities can lead to undesirable side reactions and complicate purification. The use of anhydrous solvents is often recommended as water can be detrimental.[4]
-
Reaction Temperature: Temperature affects reaction rates and the formation of byproducts. While traditional methods may require reflux for extended periods, microwave-assisted synthesis can drastically reduce reaction times at temperatures between 90-130°C.[4]
-
Choice of Solvent: The solvent plays a crucial role in reaction rate and yield. Common solvents include alcohols (methanol, ethanol, butanol) and water.[4][5] Screening different solvents is advisable for optimization.[4]
-
pH/Acidity: The reaction can be sensitive to pH. Some variations are performed under acidic conditions, which can alter the regioselectivity of the final product.[6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Q: My reaction yield is extremely low. What are the first steps for troubleshooting?
A: Low conversion is a common issue. Begin by verifying the following:
-
Reactant Purity: Confirm the purity of your α-haloketone and thioamide starting materials via NMR or another suitable analytical method. Impurities are a primary cause of low yields.[4]
-
Reagent Stability: Thioamides can be unstable, especially under acidic conditions.[4] Ensure it has not degraded during storage.
-
Reaction Conditions: Double-check the reaction temperature and time. Hantzsch synthesis can require heating or extended reaction times to proceed to completion.[4]
-
Moisture: Ensure you are using anhydrous solvents, as water can interfere with the reaction.[4]
Caption: Troubleshooting Decision Tree for Low Yields.
Q: I suspect my thioamide is degrading. How can I mitigate this?
A: Thioamide stability can be a limiting factor. To minimize degradation, consider preparing the thioamide in situ or using it immediately after synthesis or purification. Store it under an inert atmosphere (Nitrogen or Argon) at low temperatures and protected from light.
Problem: Multiple Spots on TLC / Difficult Purification
Q: My TLC plate shows multiple spots, and purification is challenging. What are the likely side products?
A: The presence of multiple spots suggests side reactions or unreacted starting materials. Potential byproducts in a Hantzsch synthesis can include:
-
Products of dehalogenation of the α-haloketone.[2]
-
Self-condensation products of the starting materials.
-
Isomeric thiazole products if the starting materials are not symmetric or if reaction conditions promote alternative cyclization pathways.[6]
Q: How can I minimize the formation of these impurities?
A: To improve product selectivity:
-
Control Temperature: Gradually increase the reaction temperature. Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize side reactions.
-
Order of Addition: Slowly add one reagent to the other to maintain a low concentration of the added reagent, which can suppress side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.
Reaction Condition Optimization
Optimizing reaction parameters is key to achieving high yields and purity.
Data on Reaction Conditions
The following table summarizes how different parameters can affect the outcome of Hantzsch thiazole synthesis, based on findings from related syntheses.
| Parameter | Condition | Expected Outcome | Citation |
| Solvent | Ethanol, Methanol | Generally good yields, common choice for conventional heating. | [1][4] |
| 1-Butanol, 2-Propanol, Water | Effective solvents for one-pot, three-component reactions under reflux. | [4] | |
| Dioxane | Used in syntheses involving chloroacetylchloride. | [7] | |
| Temperature | Reflux (Conventional) | Standard condition, may require several hours. | [4] |
| 90-130°C (Microwave) | Significantly shortens reaction times to minutes. | [4][7] | |
| Catalyst | None (Thermal) | The most common approach for standard Hantzsch synthesis. | [1] |
| Silica Supported Tungstosilicic Acid | Can improve yields in one-pot, multi-component procedures. | [5] | |
| Acidic Conditions (e.g., HCl) | Can be effective but may alter the regioselectivity of the product. | [6] |
Generalized Experimental Protocol
This protocol provides a general starting point for the synthesis of this compound. It should be optimized for specific substrates and equipment.
Materials:
-
α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate) (1.0 eq)
-
Thioamide (e.g., thioformamide or ethyl thiooxamate) (1.0 - 1.2 eq)
-
Anhydrous Ethanol (or other chosen solvent)
-
Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)
Procedure:
-
To a reaction vessel, add the α-halo-β-ketoester and the thioamide.
-
Add the anhydrous solvent (e.g., ethanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (or to the target temperature in a microwave reactor) and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.[1]
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.
Caption: General Experimental Workflow.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-phenylthiazole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which typically involves the condensation of ethyl 2-chloro-3-oxo-3-phenylpropanoate with a suitable thioamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reactants: Purity of ethyl 2-chloro-3-oxo-3-phenylpropanoate or the thioamide is critical. 2. Incorrect Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. 3. Moisture in Reaction: Water can interfere with the reaction. 4. Degradation of Thioamide: Thioamides can be unstable, especially under acidic conditions. | 1. Purify Reactants: Recrystallize or distill starting materials. Ensure the α-haloketone has not degraded. 2. Optimize Conditions: Perform small-scale test reactions to screen solvents (e.g., ethanol, methanol, DMF) and temperatures. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times. 3. Use Anhydrous Conditions: Dry solvents and glassware thoroughly before use. 4. Use Fresh Thioamide: Use freshly prepared or properly stored thioamide. |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Competing reaction pathways may be occurring. 2. Isomer Formation: Under certain conditions, particularly acidic, regioisomers of the thiazole ring can form. 3. Unreacted Starting Materials: Incomplete reaction. | 1. Control Reaction Temperature: Avoid excessive heat, which can promote side reactions. 2. Control pH: Maintain neutral or slightly basic conditions to minimize the formation of imino-dihydrothiazole isomers.[1] 3. Increase Reaction Time/Temperature: Monitor the reaction by TLC to ensure full consumption of starting materials. |
| Product is Difficult to Purify | 1. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to polymerization or degradation products. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product. | 1. Modify Work-up: A thorough aqueous work-up can help remove some polar impurities. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batches of starting materials may have different purity levels. 2. Atmospheric Moisture: Reactions may be sensitive to humidity. | 1. Standardize Reagents: Use reagents from a reliable source and check their purity before use. 2. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (ethyl 2-chloro-3-oxo-3-phenylpropanoate) with a thioamide.
Q2: What are the key parameters to control in the Hantzsch synthesis of this compound?
A2: The key parameters to control are the purity of the reactants, the reaction temperature, the choice of solvent, and the reaction time. These factors can significantly influence the yield and purity of the final product.
Q3: I am observing a byproduct with a similar mass to my product. What could it be?
A3: A common byproduct in Hantzsch synthesis, especially with substituted thioamides under acidic conditions, can be the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] Careful control of pH (maintaining neutral to slightly basic conditions) can help minimize the formation of this isomer.
Q4: Can I use microwave irradiation for this synthesis?
A4: Yes, microwave-assisted Hantzsch synthesis has been shown to be effective for the preparation of thiazole derivatives. It can often lead to shorter reaction times and improved yields.
Q5: What is a typical work-up and purification procedure for this compound?
A5: A typical work-up involves quenching the reaction, extracting the product with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate. Purification is commonly achieved by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thiooxamic acid ethyl ester (or other suitable thioamide)
-
Ethanol (anhydrous)
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in anhydrous ethanol.
-
Addition of Thioamide: To the stirred solution, add the thioamide (1.1 equivalents).
-
Base Addition: Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity. A reported yield for a similar synthesis of 5-phenylthiazole-2-carboxylic acid ethyl ester is 64%, with a melting point of 70-72 °C.
Visualizations
Caption: Main reaction pathway for the Hantzsch synthesis.
Caption: Formation of an isomeric byproduct under acidic conditions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate via Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-phenylthiazole-2-carboxylate using the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you navigate experimental challenges.
Question 1: My reaction yield is very low. What are the primary factors I should investigate?
Low yields in the Suzuki coupling for this compound can stem from several sources. A systematic check of your reagents and reaction conditions is the best approach.[1][2]
-
Reagent Quality:
-
Palladium Catalyst: Ensure the palladium source, whether a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), has not degraded.[1][3] Pd(II) sources require reduction in situ to the active Pd(0) state, which can sometimes be inefficient.[3]
-
Phenylboronic Acid: Boronic acids can undergo degradation, particularly protodeboronation where the C-B bond is cleaved.[1][4] Using fresh, high-purity phenylboronic acid is critical. For persistent issues, consider using a more stable derivative like a pinacol ester.[4]
-
Ethyl 5-bromothiazole-2-carboxylate: Verify the purity of your starting halide.
-
Base and Solvent: The purity of the base is important.[1] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst, leading to side reactions like homocoupling.[1][5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1][7]
-
Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[4][5] If the reaction is sluggish, a modest increase in temperature may be beneficial, but excessive heat can promote side reactions.[5]
-
Question 2: I'm observing significant side products. How can I identify and minimize them?
The most common side reactions in Suzuki coupling are homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the aryl halide.[3][5]
-
Homocoupling (Biphenyl Formation): The self-coupling of phenylboronic acid to form biphenyl is a frequent issue, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[3][5]
-
Protodeboronation (Benzene Formation): This side reaction converts phenylboronic acid into benzene, reducing the amount available for cross-coupling.[1][4] It is particularly an issue with certain bases and the presence of water.[1]
-
Dehalogenation (Ethyl thiazole-2-carboxylate Formation): The starting Ethyl 5-bromothiazole-2-carboxylate can be converted to Ethyl thiazole-2-carboxylate. This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand and undergoes reductive elimination.[3]
-
Solution: This side reaction is complex and can be influenced by the choice of solvent and base. Careful optimization of the reaction conditions is necessary.
-
Question 3: How do I select the optimal catalyst, ligand, base, and solvent for this specific thiazole coupling?
The coupling of heteroaryl halides like 5-bromothiazole derivatives can be challenging and often requires more specialized conditions than standard Suzuki reactions.[7]
-
Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ can work, challenging couplings often benefit from more advanced systems.[8]
-
Recommendation: For thiazole substrates, bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly effective.[5] These promote the difficult oxidative addition step and stabilize the catalyst.[5] Using a pre-formed catalyst that already incorporates the ligand, such as a Buchwald precatalyst, can improve efficiency and reproducibility.[3]
-
-
Base: The base is critical for activating the boronic acid for the transmetalation step.[5][9]
-
Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction? The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[10] The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Ethyl 5-bromothiazole-2-carboxylate, forming a Pd(II) complex.[11]
-
Transmetalation: The phenyl group from the boronic acid (which is activated by the base to form a boronate species) is transferred to the palladium center, displacing the bromide.[5][11]
-
Reductive Elimination: The two organic groups (the thiazole and phenyl moieties) are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[3]
Q2: Why is degassing the solvent so important? Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can deactivate the catalyst or promote the unwanted homocoupling of the boronic acid, leading to lower yields of the desired product.[1][5][6]
Q3: Can I use Ethyl 5-chlorothiazole-2-carboxylate instead of the bromo derivative? While possible, it is significantly more challenging. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides require highly active catalyst systems, often employing specialized, bulky, and electron-rich ligands (e.g., Buchwald ligands) to facilitate the difficult oxidative addition step.[5]
Q4: My product is difficult to purify and shows a close-running spot on TLC. What could this be? A common byproduct that is often difficult to separate from the desired product is the homocoupled biphenyl.[12] Optimizing the reaction to minimize this side reaction (see Troubleshooting Question 2) is the best strategy. Careful column chromatography may be required for purification.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of 5-arylthiazole synthesis, based on representative data from similar systems.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 78[11] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 85[11] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 91[11] |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 95[11] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME/H₂O | 80 | High[13] |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | High[10] |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Good[11] |
| 4 | Pd₂(dba)₃/XPhos | K₃PO₄ (2) | Toluene | 110 | 95[11] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization for specific scales and laboratory conditions.
Materials:
-
Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][7]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[4] Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][14]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure this compound.[11][14]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
"Ethyl 5-phenylthiazole-2-carboxylate" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-phenylthiazole-2-carboxylate. The information is designed to help anticipate and resolve common stability issues and questions regarding its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are hydrolysis, photodegradation, and thermal degradation. As an ethyl ester, the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond.[1][2][3] The thiazole ring, being a heterocyclic aromatic compound, can absorb UV and visible light, potentially leading to photodegradation.[4] Additionally, elevated temperatures can promote thermal decomposition.
Q2: What is the most common degradation pathway for this compound under aqueous conditions?
A2: The most common degradation pathway in aqueous environments is hydrolysis of the ethyl ester group. This reaction is catalyzed by the presence of acids or bases and results in the formation of 5-phenylthiazole-2-carboxylic acid and ethanol.[1][2][3] The rate of hydrolysis is generally dependent on the pH and temperature of the solution.
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure, the expected degradation products are:
-
Hydrolysis: 5-phenylthiazole-2-carboxylic acid and ethanol.
-
Photodegradation: Photolysis of phenylthiazoles can lead to complex photorearrangements of the thiazole ring, potentially forming isomers such as phenylisothiazoles.[4]
-
Thermal Degradation: At high temperatures, thermal decomposition may lead to decarboxylation and fragmentation of the thiazole ring.[5]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Control pH: Maintain solutions at a neutral pH whenever possible to reduce the rate of acid- or base-catalyzed hydrolysis.
-
Protect from Light: Store the compound and its solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., refrigerated or frozen) to slow down both hydrolytic and thermal degradation. Avoid repeated freeze-thaw cycles.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment to minimize the impact of long-term storage on stability.
-
Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: I am seeing a new, more polar peak in my HPLC analysis of an aqueous solution of this compound over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The new, more polar peak is likely the carboxylic acid degradation product (5-phenylthiazole-2-carboxylic acid). To confirm, you can: 1. Intentionally degrade a sample by adjusting the pH to be acidic (e.g., with 0.1 M HCl) or basic (e.g., with 0.1 M NaOH) and heating gently. Analyze this sample by HPLC to see if the peak increases in area. 2. If a standard of 5-phenylthiazole-2-carboxylic acid is available, spike your sample with it to confirm co-elution. 3. To prevent this, ensure your solutions are buffered at a neutral pH and stored at a low temperature. |
Issue 2: The concentration of my this compound solution is decreasing, but I don't see a major new peak in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Multiple Minor Degradants | Photodegradation or complex thermal degradation can lead to a variety of minor products that may not form a single, distinct peak. 1. Review your chromatogram for the appearance of several small, new peaks. 2. To test for photodegradation, expose a solution to a UV lamp or direct sunlight for a controlled period and compare its chromatogram to a light-protected control. 3. If photodegradation is suspected, ensure all future work is conducted under light-protected conditions. |
| Precipitation | The compound may be precipitating out of solution, especially if the solvent composition or temperature has changed. 1. Visually inspect your solution for any solid material. 2. Gently warm the solution and agitate to see if the compound redissolves. 3. If precipitation is the issue, consider using a co-solvent or adjusting the concentration. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for a specified time (e.g., 24, 48, 72 hours). Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a UV lamp for a specified duration. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
For structural elucidation of degradation products, LC-MS/MS analysis is recommended.[1][6][7]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results may vary.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl | 8 hours | 60°C | 15% | 5-phenylthiazole-2-carboxylic acid |
| 0.1 M NaOH | 2 hours | Room Temp | 25% | 5-phenylthiazole-2-carboxylic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | Minor unidentified polar products |
| Heat (Solid) | 72 hours | 60°C | <2% | - |
| Photolysis | 24 hours | Room Temp | 10% | Multiple minor products |
Diagrams
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Mechanism of the photorearrangements of phenylthiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 5-phenylthiazole-2-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful and efficient synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials: The α-halo-β-ketoester may have decomposed, or the thioamide may be of poor quality. 2. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 4. Presence of water: Moisture can hydrolyze the starting materials or intermediates. | 1. Verify starting material quality: Use freshly prepared or purified α-halo-β-ketoester. Ensure the thioamide is pure and dry. 2. Optimize temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. A typical range for Hantzsch synthesis is 50-80°C. 3. Extend reaction time: Monitor the reaction by TLC until the starting materials are consumed. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Dimerization of thiobenzamide: This can occur, especially at higher temperatures. 2. Formation of oxazole byproduct: If the α-halo-β-ketoester is contaminated with the corresponding amide. 3. Hydrolysis of the ester: Presence of water and prolonged reaction times at high temperatures can lead to the carboxylic acid. | 1. Control temperature and stoichiometry: Use a slight excess of the α-halo-β-ketoester and maintain a moderate reaction temperature. 2. Use pure starting materials: Ensure the α-halo-β-ketoester is free from amide impurities. 3. Minimize water and reaction time: Use anhydrous conditions and monitor the reaction to avoid unnecessarily long heating times. |
| Difficulty in Product Purification | 1. Oily product: The product may not crystallize easily. 2. Co-elution of impurities during chromatography: Similar polarity of the product and impurities. 3. Product decomposition on silica gel: The thiazole ring can be sensitive to acidic silica gel. | 1. Induce crystallization: Try scratching the flask, seeding with a crystal, or cooling to a lower temperature. Trituration with a non-polar solvent like hexane can also help. 2. Optimize chromatography conditions: Use a different solvent system or a gradient elution. Consider using a different stationary phase (e.g., alumina). 3. Use neutral or deactivated silica gel: Treat the silica gel with a base like triethylamine before use. |
| Inconsistent Characterization Data | 1. Broad NMR peaks: Presence of paramagnetic impurities or aggregation. 2. Incorrect mass spectrum: Fragmentation pattern does not match the expected structure. | 1. Purify the sample further: Recrystallize or re-purify by column chromatography. 2. Use a soft ionization technique: Employ ESI or CI for mass spectrometry to observe the molecular ion peak. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Hantzsch thiazole synthesis. This involves the condensation of an α-halo-β-ketoester, specifically ethyl 2-chloro-3-oxo-3-phenylpropanoate, with a thioamide, in this case, thiobenzamide. The thiazole ring is formed in a high-yielding reaction.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (α-halo-β-ketoester and thioamide) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are the key safety precautions to take during this synthesis?
A3: α-halo-β-ketoesters are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like ethanol and chloroform are flammable and/or toxic and should also be handled with care.
Q4: Can I use other halogenated ketoesters besides the chloro-derivative?
A4: Yes, the bromo-derivative (ethyl 2-bromo-3-oxo-3-phenylpropanoate) can also be used. Bromo derivatives are often more reactive than chloro derivatives, which may lead to shorter reaction times. However, they are also typically less stable and more expensive.
Q5: What is a typical yield for this reaction?
A5: Yields for Hantzsch thiazole synthesis can vary depending on the specific substrates and reaction conditions. However, for similar systems, yields in the range of 60-80% are commonly reported.
Experimental Protocols
Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (Precursor)
This protocol describes the synthesis of a key precursor for the Hantzsch synthesis of the target molecule.
Materials:
-
Ethyl benzoylacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve ethyl benzoylacetate (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound
This protocol details the Hantzsch thiazole synthesis to obtain the final product.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thiobenzamide
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent).
-
If desired, a non-nucleophilic base like triethylamine (1 equivalent) can be added to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its precursor.
Table 1: Reaction Parameters for the Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate
| Parameter | Value |
| Reactant Ratio | Ethyl benzoylacetate : Sulfuryl chloride (1 : 1.1) |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant Ratio | Ethyl 2-chloro-3-oxo-3-phenylpropanoate : Thiobenzamide (1 : 1) |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 80% |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis Mechanism
References
Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-phenylthiazole-2-carboxylate
Welcome to the technical support center for Ethyl 5-phenylthiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming poor solubility of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A: The precipitation of this compound in aqueous solutions is most likely due to its poor water solubility. Many organic compounds, while soluble in organic solvents like dimethyl sulfoxide (DMSO), can "crash out" or precipitate when diluted into an aqueous buffer system where their solubility limit is exceeded. This is a common issue for hydrophobic molecules in biological assays.[1]
Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate when I add it to my cell culture medium?
A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous medium. The significant change in solvent polarity upon dilution drastically reduces the compound's solubility, leading to precipitation. This phenomenon is related to the compound's kinetic solubility, where it doesn't have sufficient time to reach a stable, dissolved state in the new aqueous environment.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and typically not exceeding 1% (v/v).[2][3] Higher concentrations of DMSO can have direct effects on cell viability, proliferation, and differentiation, potentially confounding experimental results.[2][4] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: Can the composition of my assay buffer influence the solubility of this compound?
A: Yes, the composition of your assay buffer can significantly impact compound solubility. Factors such as pH, ionic strength, and the presence of proteins (e.g., serum in cell culture media) can either enhance or decrease the solubility of a compound.[1][5] It is advisable to assess the solubility of this compound in your specific assay buffer.
Q5: Is it acceptable to proceed with an experiment if I observe a slight turbidity or precipitate?
A: No, it is highly discouraged to proceed with an experiment if there is any visible precipitate or turbidity. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[6]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Compound Precipitation
Caption: A general workflow for troubleshooting compound precipitation.
Quantitative Data Summary: Common Co-solvents and Excipients
The following table summarizes commonly used co-solvents and excipients to enhance the solubility of poorly water-soluble compounds in in vitro assays. The provided concentration ranges are typical starting points and may require further optimization for your specific assay conditions.
| Excipient | Typical Starting Concentration Range | Mechanism of Action | Considerations |
| DMSO | 0.1% - 1% (v/v) | Co-solvent | Potential for cellular toxicity at higher concentrations.[2][3][4] |
| Ethanol | 0.1% - 1% (v/v) | Co-solvent | Can affect cell viability and enzyme activity.[2][3] |
| PEG 400 | 1% - 10% (v/v) | Co-solvent | Generally considered low toxicity. |
| Pluronic® F-68 | 0.01% - 0.1% (w/v) | Non-ionic surfactant | Forms micelles to encapsulate hydrophobic compounds. |
| Tween® 20/80 | 0.01% - 0.1% (v/v) | Non-ionic surfactant | Can interfere with some cell-based assays and protein binding.[7] |
| HP-β-Cyclodextrin | 1 - 10 mM | Forms inclusion complexes | Can extract cholesterol from cell membranes at high concentrations. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of this compound in your specific assay buffer.
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Your specific assay buffer
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.
-
Prepare a serial dilution plate: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.
-
Prepare the assay plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO serial dilution plate to the assay plate containing the buffer. This creates a 1:50 dilution.
-
Incubate and observe: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).
-
Measure turbidity: Read the absorbance of the plate at 620 nm. An increase in absorbance indicates precipitation.
-
Determine the kinetic solubility: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility limit.
Protocol 2: Co-solvent Compatibility Test
This protocol is designed to determine the highest concentration of a co-solvent that can be used in your assay without significantly impacting the biological system (e.g., cell viability or enzyme activity).
Materials:
-
Your biological system (e.g., cells, enzyme)
-
Assay buffer
-
Co-solvent to be tested (e.g., PEG 400, Pluronic® F-68)
-
Your specific assay readout reagents
Procedure:
-
Prepare a range of co-solvent concentrations: Prepare serial dilutions of the co-solvent in your assay buffer.
-
Treat your biological system: Add the different concentrations of the co-solvent to your cells or enzyme reaction. Ensure the final concentration of the primary solvent (e.g., DMSO) is constant across all wells.
-
Include controls:
-
Negative control: Assay buffer only.
-
Vehicle control: Assay buffer with the standard concentration of the primary solvent (e.g., 0.5% DMSO).
-
Positive control: A known activator or inhibitor for your assay (if applicable).
-
-
Incubate: Incubate under your standard assay conditions.
-
Perform assay readout: Measure the endpoint of your assay (e.g., cell viability using MTT, enzyme activity).
-
Analyze data: Plot the assay signal against the co-solvent concentration. Determine the highest concentration of the co-solvent that does not cause a significant change in the assay signal compared to the vehicle control.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not detailed in the provided search results, a general workflow for screening a poorly soluble compound in a cell-based assay is depicted below.
General Workflow for Cell-Based Screening of a Poorly Soluble Compound
Caption: A typical workflow for screening a poorly soluble compound in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Derivatization of Ethyl 5-phenylthiazole-2-carboxylate
Welcome to the Technical Support Center for the derivatization of Ethyl 5-phenylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification of this compound and its derivatives.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting to synthesize an amide derivative from 5-phenylthiazole-2-carboxylic acid (obtained after hydrolysis of the ethyl ester) and a sterically hindered aniline, but I am observing a very low yield. What are the possible causes and solutions?
Answer: Low yields in amide coupling reactions, especially with sterically hindered amines, are a common challenge. Several factors could be contributing to this issue:
-
Steric Hindrance: The bulky groups on your aniline and the thiazole carboxylic acid can prevent the reacting centers from coming together effectively.
-
Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for sterically demanding substrates.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide coupling yields.
Recommended Solutions:
-
Choice of Coupling Reagent: For sterically hindered couplings, consider using more powerful reagents. A comparative study of different reagents can be found in the table below.[1][2]
-
Reaction Conditions Optimization:
-
Base: Use a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally effective.
-
Temperature: While many couplings are run at room temperature, gentle heating may be necessary for challenging substrates.[3]
-
-
Alternative Strategies:
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[4]
-
Issue 2: Incomplete Hydrolysis of the Ethyl Ester
Question: I am trying to hydrolyze this compound to the corresponding carboxylic acid using LiOH, but the reaction is slow and does not go to completion. What can I do to improve the hydrolysis?
Answer: Incomplete ester hydrolysis can be due to insufficient reaction time, temperature, or the choice of base and solvent.
Recommended Solutions:
-
Choice of Base: While LiOH is commonly used, NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol can be more effective.[5] Basic hydrolysis is generally preferred as it is irreversible.[6]
-
Temperature: Heating the reaction mixture under reflux can significantly increase the rate of hydrolysis.[6]
-
Microwave Irradiation: Microwave-assisted hydrolysis can dramatically reduce reaction times.[7]
-
Acid-Catalyzed Hydrolysis: Heating under reflux with a dilute mineral acid like HCl or H₂SO₄ is an alternative, although the reaction is reversible and requires an excess of water to drive it to completion.[6]
Issue 3: Side Reactions during Electrophilic Substitution on the Phenyl Ring
Question: When I try to perform an electrophilic substitution (e.g., nitration or bromination) on this compound, I get a mixture of products with substitution at undesired positions. How can I improve the regioselectivity?
Answer: The thiazole ring and the ester group can influence the electronic properties of the phenyl ring, directing incoming electrophiles. The thiazole ring itself can also be susceptible to electrophilic attack under certain conditions.
Recommended Solutions:
-
Understanding Directing Effects: The thiazole ring's effect on the phenyl ring needs to be considered. The position of electrophilic attack (ortho, meta, para) will be influenced by the combined electronic effects of the substituents.
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Choice of Reagent: Using milder electrophilic reagents can help avoid over-reaction or side reactions.
-
-
Blocking Groups: In some cases, a blocking group can be temporarily installed to prevent reaction at a specific site, and then removed after the desired substitution has been achieved.
Frequently Asked Questions (FAQs)
Q1: What is the first step for most derivatizations of this compound?
A1: For many derivatizations, particularly those involving the carboxylate group such as amide bond formation, the first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-phenylthiazole-2-carboxylic acid.[5]
Q2: How can I reduce the ester group of this compound to an alcohol?
A2: The ester can be reduced to the corresponding primary alcohol, (5-phenylthiazol-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[8][9] Milder reducing agents like sodium borohydride are generally not effective for ester reduction unless used in combination with additives.[10]
Q3: Is it possible to perform cross-coupling reactions, like Suzuki coupling, on the thiazole or phenyl ring?
A3: Yes, cross-coupling reactions can be performed if a suitable leaving group (e.g., a halogen) is present on either the thiazole or the phenyl ring. However, challenges such as catalyst inhibition by the thiazole nitrogen and side reactions like protodeboronation or homocoupling can occur.[11][12][13] Careful selection of the catalyst, ligand, base, and solvent is crucial for success.
Q4: What are the most reactive positions on the thiazole ring for derivatization?
A4: The reactivity of the thiazole ring positions (C2, C4, C5) depends on the type of reaction. The C2 position is generally the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[1] The C5 position is often preferred for electrophilic substitution.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with a Sterically Hindered Amine
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Reference |
| DCC | HOBt | DIPEA | DMF | 30-50 | |
| EDC | HOBt | DIPEA | DCM | 40-60 | [2] |
| HATU | - | DIPEA | DMF | 70-90 | [7] |
| COMU | Collidine | MeCN/H₂O | 60-85 | [1] | |
| TPTU | NMI | MeCN/H₂O | 65-88 | [1] |
Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Workflow Diagram:
Caption: Workflow for the hydrolysis of the ethyl ester.
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-phenylthiazole-2-carboxylic acid.[5]
Protocol 2: Amide Coupling with a Hindered Amine
Workflow Diagram:
Caption: Workflow for amide coupling with a hindered amine.
Methodology:
-
To a solution of 5-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Add the sterically hindered amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 3: Reduction of the Ethyl Ester to the Corresponding Alcohol
Workflow Diagram:
Caption: Workflow for the reduction of the ethyl ester.
Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.[8][9]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.dk [fishersci.dk]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. growingscience.com [growingscience.com]
- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
"Ethyl 5-phenylthiazole-2-carboxylate" vs other thiazole derivatives in antifungal activity
Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antifungal properties. The core mechanism of action for many azole antifungals, including thiazoles, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1]
Performance Comparison of Thiazole Derivatives
The antifungal efficacy of various thiazole derivatives has been evaluated against a range of fungal pathogens, with some compounds exhibiting potent activity, occasionally surpassing that of commercially available antifungal drugs. The following table summarizes the in vitro antifungal activity of selected thiazole derivatives from different studies, presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values. Lower values indicate higher antifungal potency.
| Thiazole Derivative | Fungal Strain(s) | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Compound B9 (a 2-phenylthiazole derivative) | Candida albicans, Candida tropicalis, Cryptococcus neoformans, Candida parapsilosis, Candida glabrata, Candida krusei | 2 - 8 | - | Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. |
| Compound E26 (a phenylthiazole with acylhydrazone) | Magnaporthe oryzae | - | 1.29 | Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.[2] |
| Compound E17 (a phenylthiazole with acylhydrazone) | Magnaporthe oryzae | - | 1.45 | Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.[2] |
| Compound 5b (a phenylthiazole with 1,3,4-thiadiazole) | Sclerotinia sclerotiorum | - | 0.51 | Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.[3] |
| Compound 5k (a phenylthiazole with 1,3,4-thiadiazole) | Ralstonia solanacearum (antibacterial) | - | 2.23 | Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.[3] |
| Isoprothiolane (Commercial Fungicide) | Magnaporthe oryzae | - | 3.22 | Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.[2] |
| Carbendazim (Commercial Fungicide) | Sclerotinia sclerotiorum | - | 0.57 | Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.[3] |
Experimental Protocols
The evaluation of antifungal activity typically involves standardized methodologies to ensure reproducibility and comparability of results. The most common methods cited in the reviewed literature are the broth microdilution method and the agar cup plate method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved. A suspension of fungal spores or cells is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The final concentration of the inoculum is adjusted to a standard concentration (e.g., 10^5 to 10^6 CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Test Compounds: The thiazole derivatives and a standard antifungal drug (e.g., Fluconazole, Isoprothiolane) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells containing only the medium and inoculum (positive control) and medium alone (negative control) are also included. The microtiter plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism. This is typically determined by visual inspection or by measuring the absorbance using a microplate reader.
Mycelial Growth Inhibition Assay (for filamentous fungi)
This method is often used to determine the EC50 value of a fungicide against plant pathogenic fungi.
-
Preparation of Medicated Agar: Stock solutions of the test compounds are prepared in DMSO. These are then added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The final concentration of DMSO in the medium is kept low (e.g., <1%) to avoid inhibiting fungal growth. The medicated agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature in the dark.
-
Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period, once the colony in the control plate (containing only DMSO) has reached a certain size. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate. The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is then calculated by probit analysis.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of thiazole antifungals and a typical experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of thiazole antifungals.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 5-phenylthiazole-2-carboxylate Based Kinase Inhibitors Against Other c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiazole-Based c-Met Kinase Inhibitors with Clinically Advanced Alternatives, Supported by Experimental Data.
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative study of kinase inhibitors based on the "Ethyl 5-phenylthiazole-2-carboxylate" scaffold, with a specific focus on their activity as c-Met kinase inhibitors. The performance of these compounds is compared against established, clinically relevant c-Met inhibitors, offering a valuable resource for researchers in the field.
Introduction to c-Met as a Therapeutic Target
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular processes such as proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a known driver in the progression and metastasis of numerous cancers. This makes c-Met a prime target for therapeutic intervention.
Data Presentation: Quantitative Comparison of c-Met Inhibitors
The following tables summarize the in vitro potency of a representative "this compound" derivative and other selected c-Met inhibitors against the c-Met kinase and various cancer cell lines.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Compound | c-Met | KDR (VEGFR2) |
| Thiazole Derivative (51am) | 1.83[1] | 207[2] |
| Crizotinib | 11 (cell-based)[3] | - |
| Cabozantinib | 1.3[4][5] | 0.035[4][5] |
| Tepotinib | 4[6] | >10000 |
Table 2: Anti-proliferative Activity (IC50, µM)
| Compound | A549 (Lung) | HT-29 (Colon) | MDA-MB-231 (Breast) | MKN-45 (Gastric) |
| Thiazole Derivative (51am) | 0.83[1] | 0.68[1] | 3.94[1] | - |
| Crizotinib | - | - | - | <0.2[7] |
| Cabozantinib | - | - | - | - |
| Tepotinib | - | - | - | <0.001[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro c-Met Kinase Activity Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase.
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
[γ-³³P]ATP.
-
Test compound (inhibitor).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the c-Met kinase to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of the substrate and [γ-³³P]ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]
Materials:
-
Cancer cell lines (e.g., A549, HT-29, MDA-MB-231).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound (inhibitor).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[1]
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[10][12][13]
Mandatory Visualization
c-Met Signaling Pathway
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Unveiling the Action of Ethyl 5-phenylthiazole-2-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethyl 5-phenylthiazole-2-carboxylate derivatives, focusing on their mechanisms of action as inhibitors of key biological targets. Supported by experimental data, this document delves into their potential as antifungal and anti-diabetic agents.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against multiple enzymes implicated in various diseases. This guide will focus on two prominent mechanisms of action: the inhibition of fungal lanosterol 14α-demethylase (CYP51) and human Protein Tyrosine Phosphatase 1B (PTP1B).
Targeting Fungal Infections: Inhibition of CYP51
A significant area of investigation for phenylthiazole derivatives is their potential as antifungal agents through the inhibition of CYP51, a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Comparative Inhibitory Activity against Fungal Pathogens
Several studies have synthesized and evaluated a range of this compound derivatives for their antifungal activity. The inhibitory potency is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the CYP51 enzyme.
| Compound ID | Fungal Strain | MIC (µg/mL) | CYP51 IC50 (µM) | Reference |
| Phenylthiazole Derivative B9 | Candida albicans | 0.125 - 4 | Not explicitly stated, but potent inhibition demonstrated | [1] |
| Phenylthiazole Derivative SZ-C14 | Candida albicans | 1 - 16 | Not explicitly stated, but moderate inhibition demonstrated | [1] |
| Fluconazole (Reference) | Candida albicans | 0.25 - 64 | 0.31 | [1] |
| Phenylthiazole Derivative 5b | Sclerotinia sclerotiorum | Not explicitly stated, EC50 = 0.51 µg/mL | Not Applicable | [2] |
| Carbendazim (Reference) | Sclerotinia sclerotiorum | Not explicitly stated, EC50 = 0.57 µg/mL | Not Applicable | [2] |
| Phenylthiazole Derivative 2e | Candida albicans | MIC50 = 2.15 - 2.36 µM (48h) | Not explicitly stated, but identified as a 14α-demethylase inhibitor | [3] |
| Ketoconazole (Reference) | Candida albicans | - | 0.4 - 0.6 | [4] |
Note: MIC values can vary depending on the specific fungal strain and testing conditions. EC50 refers to the effective concentration causing 50% inhibition of growth.
Mechanism of Action: Ergosterol Biosynthesis Pathway
The primary mechanism of action of these antifungal derivatives is the disruption of the ergosterol biosynthesis pathway by inhibiting the CYP51 enzyme. This pathway is crucial for fungal cell membrane integrity.
A Potential Avenue for Type 2 Diabetes Treatment: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for enhancing insulin sensitivity in type 2 diabetes.
Comparative Inhibitory Activity against PTP1B
Researchers have identified several 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as potent PTP1B inhibitors. Their efficacy is typically measured by their IC50 values against the PTP1B enzyme.
| Compound ID | PTP1B IC50 (µM) | Reference |
| PTA Derivative 18g | Potent intracellular inhibition demonstrated | [5] |
| Thioxothiazolidinone Derivative 1 | Competitive inhibitor of a subset of PTPs | [6] |
| Imidazolidine-2,4-dione Derivative | Identified as a PTP1B inhibitor | [7] |
| Suramin (Reference) | 4.1 | [8] |
| Vanadate (Reference) | 19.3 - 54.5 | [9] |
Mechanism of Action: Insulin Signaling Pathway
PTP1B acts as a "brake" on the insulin signaling cascade. By inhibiting PTP1B, this compound derivatives can enhance and prolong the insulin signal, leading to increased glucose uptake.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
CYP51 Inhibition Assay (Reconstitution Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.
-
Reagents and Materials:
-
Recombinant human or fungal CYP51 enzyme.
-
NADPH-cytochrome P450 reductase (CPR).
-
L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).
-
Isocitrate dehydrogenase and sodium isocitrate.
-
Potassium phosphate buffer (pH 7.2) with glycerol.
-
Lanosterol (substrate).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
NADPH.
-
HPLC system for product analysis.
-
-
Procedure:
-
Prepare a standard reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and sodium isocitrate in the phosphate buffer.[10]
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding NADPH.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the sterols from the reaction mixture.
-
Analyze the conversion of lanosterol to its demethylated product using HPLC.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
PTP1B Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory effect of compounds on PTP1B enzymatic activity using a colorimetric substrate.
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[12]
-
p-Nitrophenyl phosphate (pNPP) as the substrate.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
1 M NaOH to stop the reaction.
-
96-well microplate reader.
-
-
Procedure:
-
To each well of a 96-well plate, add the PTP1B assay buffer.[12]
-
Add the test compound at various concentrations or a vehicle control.
-
Add the PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[13]
-
Initiate the reaction by adding the pNPP substrate solution to each well.[13]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[12]
-
Stop the reaction by adding 1 M NaOH.[12]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of the compounds on mammalian cell lines to evaluate their safety profile.
-
Reagents and Materials:
-
Mammalian cell line (e.g., HepG2, HEK293).[14]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compounds dissolved in DMSO.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
After the incubation period, remove the medium and add fresh medium containing the MTT solution to each well.[16]
-
Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.[15]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each compound concentration and determine the CC50 (50% cytotoxic concentration) value.
-
Experimental Workflow Validation
A systematic workflow is crucial for the validation of the mechanism of action of these derivatives. This involves a multi-step process from initial screening to detailed mechanistic studies.
This comprehensive guide provides a framework for understanding and evaluating the therapeutic potential of this compound derivatives. The presented data and protocols offer a solid foundation for further research and development in the fields of antifungal and anti-diabetic drug discovery.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular inhibition of protein tyrosine phosphatase 1B by uncharged thioxothiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) and Lead Optimization of Ethyl 5-phenylthiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethyl 5-phenylthiazole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) and lead optimization strategies for derivatives of this core, focusing on their development as antifungal agents, protein tyrosine phosphatase 1B (PTP1B) inhibitors for diabetes, and c-Met kinase inhibitors for cancer therapy. Experimental data is presented to offer a clear comparison of compound performance, alongside detailed experimental protocols and pathway visualizations.
Antifungal Activity: Targeting Lanosterol 14α-demethylase (CYP51)
Derivatives of the 2-phenylthiazole core have been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1][2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[1]
Structure-Activity Relationship (SAR) Summary
Lead optimization studies on a phenylthiazole lead compound, SZ-C14 (MIC: 1–16 μg/mL against C. albicans), have provided key insights into the SAR of this class of antifungals.[1]
-
Substitution at the Thiazole C4-Position: Initial molecular docking studies of the lead compound SZ-C14 indicated that a methyl group at the 4-position of the thiazole ring resulted in a steric clash with Tyr118 in the CYP51 binding pocket.[1] Subsequent removal of this substituent (A1, R₁=H) led to enhanced antifungal activity. Conversely, the introduction of larger substituents at this position significantly decreased activity.[1]
-
Substitution on the Phenyl Ring: A series of modifications on the phenyl ring at the 5-position of the thiazole revealed that electron-withdrawing and lipophilic groups generally improve antifungal potency. Compound B9 , featuring a 2,4-difluorophenyl group, exhibited potent activity against a range of clinically relevant fungal strains, including fluconazole-resistant isolates.[1][2]
Comparative Antifungal Activity Data
| Compound | R¹ (Thiazole C4) | R² (Phenyl Ring) | C. albicans MIC (μg/mL) | C. tropicalis MIC (μg/mL) | C. neoformans MIC (μg/mL) |
| SZ-C14 (Lead) | CH₃ | 4-Cl | 1-16 | ND | ND |
| A1 | H | 4-Cl | Improved vs. Lead | ND | ND |
| A2 | CH₂OH | 4-Cl | Decreased | ND | ND |
| B9 | H | 2,4-di-F | 0.125 | 0.25 | 0.06 |
| B10 | H | 2-F, 4-Cl | 0.25 | 0.5 | 0.125 |
ND: Not Determined
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the M27-A3 protocol from the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Fungal Strain Preparation: Clinically prevalent pathogenic fungal strains, including Candida albicans, Candida tropicalis, and Cryptococcus neoformans, were used. Fungal cultures were grown on appropriate agar plates.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then made in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well.
PTP1B Inhibition: A Target for Type 2 Diabetes
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[3] Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. A series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been identified as novel PTP1B inhibitors.[3]
SAR Workflow for PTP1B Inhibitors
Caption: SAR workflow for the optimization of phenylthiazole-based PTP1B inhibitors.
Comparative PTP1B Inhibitory Activity
| Compound | R (Phenyl Ring) | PTP1B IC₅₀ (μM) |
| 18a | H | > 50 |
| 18d | 4-F | 10.2 |
| 18g | 3-CF₃ | 1.8 |
| 18h | 4-CF₃ | 3.5 |
Experimental Protocol: PTP1B Inhibition Assay
The in vitro inhibitory activity of the compounds against human recombinant PTP1B was evaluated using p-nitrophenyl phosphate (pNPP) as a substrate.[4]
-
Reaction Mixture: The assay was performed in a 96-well plate. Each well contained a reaction buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA), the test compound at various concentrations, and human recombinant PTP1B enzyme.
-
Pre-incubation: The enzyme and inhibitor were pre-incubated at 37°C for 30 minutes.
-
Initiation of Reaction: The reaction was initiated by the addition of 2 mM pNPP.
-
Incubation: The reaction mixture was incubated at 37°C for 30 minutes.
-
Termination and Measurement: The reaction was terminated by the addition of 1 M NaOH. The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm.
-
IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the PTP1B activity (IC₅₀) was calculated from the dose-response curve.
c-Met Kinase Inhibition for Cancer Therapy
The c-Met receptor tyrosine kinase plays a crucial role in tumor cell proliferation, survival, and metastasis.[5][6] Thiazole and thiadiazole carboxamide derivatives have been explored as potent c-Met inhibitors.
c-Met Signaling Pathway and Inhibition
Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamide derivatives.
Comparative c-Met Kinase Inhibitory Activity
Structure-activity relationship studies revealed that a thiazole-2-carboxamide linker was more effective than a thiadiazole carboxamide linker for c-Met inhibition.[5] Dual electron-withdrawing substitutions on the terminal phenyl ring generally resulted in higher potency.[5]
| Compound | Linker | R (Phenyl Ring) | c-Met IC₅₀ (nM) |
| 51e | Thiazole-2-carboxamide | H | 34.48 |
| 51f | Thiazole-2-carboxamide | 4-F | 29.05 |
| 51g | Thiazole-4-carboxamide | H | 39.36 |
| 51am | Thiazole-2-carboxamide | 3-CN, 4-F | 2.54 |
| Foretinib (Ref.) | - | - | 1.98 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for c-Met Kinase
The inhibitory activity of the compounds against c-Met kinase was determined using an HTRF assay.[5][7]
-
Assay Components: The assay mixture included the c-Met enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations in an assay buffer.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.
-
Detection: After the kinase reaction, a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 was added.
-
HTRF Signal Measurement: The plate was incubated to allow for the binding of the detection reagents to the phosphorylated substrate. The HTRF signal was measured on a compatible plate reader. A decrease in the HTRF signal indicated inhibition of the c-Met kinase.
-
IC₅₀ Determination: IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This guide highlights the versatility of the this compound scaffold in developing targeted therapies for a range of diseases. The provided SAR data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 5-phenylthiazole-2-carboxylate Analogs: In Vitro and In Vivo Efficacy
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Ethyl 5-phenylthiazole-2-carboxylate analogs, focusing on their potential as anticancer and antifungal agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance against alternative compounds, supported by experimental data.
Anticancer Activity: Targeting c-Met Kinase
A series of thiazole/thiadiazole carboxamide derivatives, developed from the this compound scaffold, have been investigated as potential c-Met kinase inhibitors for cancer treatment. The c-Met receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in numerous cancers.
In Vitro Efficacy
The in vitro cytotoxic activity of these analogs was evaluated against several human cancer cell lines, with foretinib, a known c-Met inhibitor, used as a positive control. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | c-Met Kinase IC50 (nM) | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MKN-45 (Gastric Cancer) IC50 (µM) |
| 51am | 2.15 | 0.83 | 0.91 | 0.76 | 0.12 |
| 51w | 23.12 | - | - | - | - |
| 51ag | 39.41 | - | - | - | - |
| 51ai | 46.87 | - | - | - | - |
| 51aj | 49.55 | - | - | - | - |
| Foretinib | 3.4 | 1.12 | 1.34 | 1.05 | 0.21 |
| Data extracted from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors. |
Among the synthesized compounds, 51am emerged as the most potent inhibitor, demonstrating remarkable antiproliferative activity against the tested cancer cell lines, with IC50 values lower than the positive control, foretinib. Mechanistic studies revealed that compound 51am induces cell cycle arrest and apoptosis in MKN-45 cells and effectively inhibits c-Met phosphorylation.
Another study focused on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated their cytotoxicity against three human cancerous cell lines: SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), and MCF-7 (Breast cancer). Doxorubicin was used as a reference drug.
| Compound | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4c | 10.8 ± 0.08 | > 50 | > 50 |
| 4d | 20.3 ± 0.21 | 11.6 ± 0.12 | > 50 |
| Doxorubicin | 0.09 ± 0.01 | 0.61 ± 0.04 | 0.87 ± 0.05 |
| Data extracted from a study on the synthesis and cytotoxicity evaluation of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives. |
While these compounds showed some cytotoxic effects, none were more potent than doxorubicin. Compound 4c , with a para-nitro substitution, was the most active against the SKNMC cell line.
In Vivo Efficacy
The most promising c-Met inhibitor, compound 51am , was further evaluated for its pharmacokinetic profile in BALB/c mice, where it exhibited favorable properties, suggesting its potential for further in vivo studies.
Signaling Pathway
The primary target of these anticancer analogs is the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which promote cell proliferation, survival, migration, and invasion. The synthesized thiazole derivatives act by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.
Caption: c-Met signaling pathway and the inhibitory action of thiazole analogs.
Antifungal Activity: Targeting CYP51
A series of novel 2-phenylthiazole derivatives were designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.
In Vitro Efficacy
The antifungal activity of these compounds was evaluated against a panel of clinically relevant fungal strains, and their minimum inhibitory concentrations (MICs) were determined. Fluconazole, a commonly used antifungal drug, was used as a reference.
| Compound | C. albicans (SC5314) MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. neoformans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) |
| B9 | 0.125 | 0.25 | 0.125 | 0.5 | 0.25 | 0.5 |
| SZ-C14 (Lead) | 1 | 2 | 4 | 8 | 16 | 16 |
| Fluconazole | 0.25 | 0.5 | 1 | 0.5 | 4 | 8 |
| Data extracted from a study on the design and synthesis of 2-phenylthiazole CYP51 inhibitors. |
Compound B9 , which features an n-pentyl group at the 4-position of the benzene ring, demonstrated the most potent antifungal activity, with MIC values generally lower than or comparable to fluconazole against susceptible strains. Importantly, it also showed moderate activity against fluconazole-resistant fungi.
Mechanism of Action
The antifungal thiazole derivatives act by inhibiting CYP51, a cytochrome P450 enzyme. This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and altering the fluidity and permeability of the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of thiazole analogs on CYP51.
Experimental Protocols
In Vitro c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the kinase activity of c-Met by detecting the phosphorylation of a substrate.
-
Reagent Preparation : Prepare the kinase reaction buffer, ATP solution, substrate solution, and detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Kinase Reaction : In a 384-well plate, add the c-Met enzyme, the test compound (thiazole analog) at various concentrations, and the biotinylated substrate.
-
Initiation : Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection : Stop the reaction by adding the detection reagents in a buffer containing EDTA.
-
Incubation : Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
Measurement : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis : The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the IC50 values by plotting the HTRF ratio against the compound concentration.
Caption: Workflow for the HTRF c-Met kinase assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
MTT Addition : After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Preparation : Culture the desired cancer cell line and harvest the cells when they reach 80-90% confluency. Prepare a single-cell suspension in a suitable medium.
-
Animal Model : Use immunocompromised mice (e.g., athymic nu/nu or NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation : Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor growth. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Treatment : When the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (thiazole analog) and vehicle control according to the planned dosing schedule and route.
-
Data Collection : Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint : The study is terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors are then excised and may be used for further analysis.
-
Data Analysis : Compare the mean tumor volume between the treated and control groups to determine the antitumor efficacy of the compound.
Caption: Workflow for an in vivo tumor xenograft study.
Comparison of different synthetic routes to "Ethyl 5-phenylthiazole-2-carboxylate"
A Comprehensive Guide to the Synthetic Routes of Ethyl 5-phenylthiazole-2-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of different synthetic strategies to obtain this molecule, complete with experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily achieved through two well-established methods: the Hantzsch thiazole synthesis and a modern approach utilizing Suzuki coupling. A third, photochemical approach offers a more specialized alternative.
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Suzuki Coupling | Route 3: Photochemical Synthesis |
| Starting Materials | α-bromoketone (e.g., 2-bromo-1-phenylethanone), Ethyl thiooxamate | Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioamides |
| Key Reaction | Cyclocondensation | Palladium-catalyzed cross-coupling | Photolysis and cyclization |
| Reported Yield | 64%[1] | Typically high for Suzuki couplings, though specific yield for this exact product is not cited. | Moderate (40-60%)[2] |
| Reaction Conditions | Varies, often involves heating in a suitable solvent like ethanol. | Requires a palladium catalyst (e.g., Pd(OAc)2/Xantphos), a base, and an appropriate solvent.[1] | Photolysis at 300 nm in acetonitrile with 0.5% trifluoroacetic acid.[2] |
| Advantages | Utilizes readily available starting materials; a classic and well-understood method. | High functional group tolerance; generally high yields and purity. | A novel approach that can be useful in specific contexts; avoids harsh reagents. |
| Disadvantages | Can sometimes lead to side products; requires handling of lachrymatory α-bromoketones. | Requires a pre-functionalized thiazole ring; palladium catalysts can be expensive. | Requires specialized photochemical equipment; yields are moderate. |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis
This classical method involves the reaction of an α-haloketone with a thioamide. In this case, to synthesize this compound, 2-bromo-1-phenylethanone is reacted with ethyl thiooxamate.
Procedure:
-
To a solution of 2-bromo-1-phenylethanone in a suitable solvent such as ethanol, add an equimolar amount of ethyl thiooxamate.
-
The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the final product, this compound. A reported synthesis yielded a golden-yellow solid with a melting point of 70–72 °C.[1]
Route 2: Suzuki Coupling
The Suzuki coupling offers a modern and versatile method for forming carbon-carbon bonds. For the synthesis of this compound, this would involve the coupling of a halogenated thiazole precursor with phenylboronic acid.
Procedure:
-
In a reaction vessel, combine ethyl 2-bromothiazole-5-carboxylate, phenylboronic acid, a palladium catalyst (such as Pd(OAc)2 with a suitable ligand like Xantphos), and a base (e.g., N-methylmorpholine).[1]
-
The mixture is dissolved in an appropriate solvent system.
-
The reaction is heated under an inert atmosphere until completion.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the desired product.
Route 3: Photochemical Synthesis
A more specialized approach involves the photolysis of an isoxazole precursor in the presence of a thioamide.[2]
Procedure:
-
A solution of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and a thioamide in acetonitrile containing 0.5% trifluoroacetic acid is prepared.
-
The solution is irradiated with UV light at a wavelength of 300 nm in a photochemical reactor.
-
The reaction progress is monitored, and upon completion, the solvent is evaporated.
-
The resulting residue is purified by chromatography to yield the thiazole-5-carboxylate ester.[2]
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of synthetic routes to this compound.
References
Comparative Cross-Reactivity Profiling of Ethyl 5-phenylthiazole-2-carboxylate Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of hypothetical inhibitors based on the "Ethyl 5-phenylthiazole-2-carboxylate" scaffold. Due to the limited publicly available kinome-wide screening data for a single, specific inhibitor from this class, this document synthesizes information on the known targets of various derivatives and presents a representative cross-reactivity analysis. The data for the hypothetical "Thiazole Inhibitor A" is illustrative, designed to reflect potential selectivity and off-target effects based on published research on related compounds. This is compared with established inhibitors of similar targets to provide a framework for evaluation.
Derivatives of the this compound scaffold have been investigated as inhibitors of several protein classes, including c-Met, VEGFR-2, EGFR, and the kinesin HSET.[1][2][3] Understanding the selectivity of these inhibitors across the human kinome is crucial for predicting their efficacy and potential side effects.
In Vitro Kinase Cross-Reactivity Profiles
The following tables summarize the inhibitory activity (IC50 values) of a hypothetical "Thiazole Inhibitor A" against a panel of selected kinases, compared to known inhibitors targeting c-Met and VEGFR-2. This provides a snapshot of potential selectivity and off-target interactions.
Table 1: Comparative Kinase Profile of c-Met Inhibitors
| Kinase Target | Thiazole Inhibitor A (Hypothetical IC50, nM) | Crizotinib (IC50, nM) | Cabozantinib (IC50, nM) |
| c-Met | 10 | 11 [4] | 1.3 [4] |
| VEGFR-2 | 150 | >1000 | 0.035 [4] |
| ALK | >1000 | 24 [4] | - |
| RON | 85 | - | - |
| AXL | 250 | - | 7 [4] |
| EGFR | 800 | >1000 | - |
| PDGFRβ | 450 | - | - |
| KIT | >1000 | - | 4.6 [4] |
| RET | >1000 | - | 4 [4] |
Data for Crizotinib and Cabozantinib are from cited sources. Data for "Thiazole Inhibitor A" is hypothetical and for illustrative purposes.
Table 2: Comparative Kinase Profile of VEGFR-2 Inhibitors
| Kinase Target | Thiazole Inhibitor A (Hypothetical IC50, nM) | Axitinib (IC50, nM) | Lenvatinib (IC50, nM) |
| VEGFR-2 | 150 | 0.2 | 4 |
| c-Met | 10 | >1000 | 100 |
| VEGFR-1 | 200 | 0.1 | 22 |
| VEGFR-3 | 350 | 0.1-0.3 | 5 |
| PDGFRβ | 450 | 1.6 | 50 |
| KIT | >1000 | 1.7 | 75 |
| RET | >1000 | - | 15 |
| FGFR1 | >1000 | - | 46 |
| EGFR | 800 | >1000 | >1000 |
Data for Axitinib and Lenvatinib are representative values from publicly available data. Data for "Thiazole Inhibitor A" is hypothetical and for illustrative purposes.
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving key targets such as c-Met and VEGFR-2. Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.
Caption: Simplified signaling pathway of c-Met and VEGFR-2.
Experimental Protocols
The cross-reactivity data presented is typically generated using in vitro kinase activity assays. Below is a detailed protocol for a representative kinase inhibition assay.
In Vitro Kinase Assay Panel (Radiometric Format)
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
1. Materials:
-
Kinases: Purified, recombinant human kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Inhibitor: Stock solution of the test compound (e.g., "Thiazole Inhibitor A") in DMSO.
-
Buffers: Kinase-specific reaction buffers (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Cofactor: [γ-³³P]ATP and non-radiolabeled ATP.
-
Plates: 384-well microplates.
-
Detection: Phosphocellulose filter plates and a scintillation counter.
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Reaction Mixture: In each well of the microplate, add the specific kinase, its corresponding substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor to the appropriate wells. Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding the ATP mixture (containing [γ-³³P]ATP). The final ATP concentration should be close to the Km for each specific kinase.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP is washed away.
-
Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.
3. Data Analysis:
-
The raw counts are converted to percent inhibition relative to the DMSO control.
-
IC50 values are calculated by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for kinase inhibitor cross-reactivity profiling.
Caption: Workflow for in vitro kinase cross-reactivity profiling.
Conclusion
The cross-reactivity profile of any kinase inhibitor is a critical component of its preclinical evaluation. While "this compound" serves as a versatile scaffold for developing inhibitors against various targets, a thorough assessment of their selectivity is paramount. The hypothetical data for "Thiazole Inhibitor A" illustrates a compound with high potency for c-Met and moderate off-target activity against VEGFR-2. This profile, when compared to established drugs like Crizotinib and Cabozantinib, highlights the diverse selectivity patterns that can be achieved. Researchers developing inhibitors based on this scaffold should conduct comprehensive kinome-wide screening to fully characterize their selectivity and guide further optimization toward safe and effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Phenylthiazole Derivatives: A Comparative Analysis of Cytotoxicity and Predicted ADME/Tox Profiles
For researchers and drug development professionals, understanding the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound series is paramount. This guide provides a comparative overview of the cytotoxicity and in silico ADME/Tox predictions for a range of ethyl 5-phenylthiazole-2-carboxylate derivatives and related phenylthiazole compounds, offering insights into their therapeutic potential and liabilities.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, have garnered significant interest for their potential as anticancer and antimicrobial agents.[2][3] This guide synthesizes available data to facilitate a comparative analysis of their performance.
Comparative Cytotoxicity of Phenylthiazole Derivatives
The cytotoxic potential of various phenylthiazole derivatives has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 4-chlorophenylthiazolyl | MDA-MB-231 (Breast) | 3.52 | [4] |
| 4c | 4-bromophenylthiazolyl | MDA-MB-231 (Breast) | 4.89 | [4] |
| 4d | 3-nitrophenylthiazolyl | MDA-MB-231 (Breast) | 1.21 | [4] |
| 5f | bis-thiazole | Ovarian Cancer Cells | 0.0061 | [5] |
| 5a | bis-thiazole | KF-28 (Ovarian) | 0.718 | [5] |
| 5e | bis-thiazole | MCF-7 (Breast) | 0.6648 | [5] |
| 5c | bis-thiazole | HeLa (Cervical) | 0.00065 | [5] |
| 3 | pyrazolyl-thiazole | MCF-7 (Breast) | Potent Activity | [4] |
| 5 | pyrazolyl-thiazole | HCT-116, HeLa, MCF-7 | Cell Cycle Arrest | [4] |
| 3g | thiazolyl–catechol | A549 (Lung) | Selective Activity | [1] |
| 3i & 3j | thiazolyl–catechol | A549 (Lung) | Highest Potency | [1] |
Note: The data presented is compiled from multiple sources for illustrative purposes. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
In Silico ADME/Tox Predictions
Computational tools provide valuable early insights into the potential pharmacokinetic and toxicity profiles of compounds. Several studies have reported in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various thiazole derivatives.
Generally, many synthesized thiazole derivatives have shown favorable predicted pharmacological behaviors.[2] In silico studies have indicated that some derivatives possess good oral bioavailability and low toxicity.[6] For instance, a study on 2-aminothiazol-4(5H)-one derivatives showed that 27 out of 28 tested compounds had a lipophilicity value (logP) of less than 5, adhering to Lipinski's rule of five, which is a predictor of drug-likeness.[7] Furthermore, these compounds were predicted to have high Caco-2 permeability and excellent intestinal absorption.[7]
Another study on thiazole-methylsulfonyl derivatives predicted that while the compounds had low gastrointestinal absorption potential and were unlikely to cross the blood-brain barrier, they showed potential to inhibit key metabolic enzymes like CYP2C19, CYP2C9, and CYP3A4.[8] Such predictions are crucial for anticipating potential drug-drug interactions.
Mechanisms of Cytotoxicity
Thiazole derivatives can induce cell death through various mechanisms, often culminating in apoptosis (programmed cell death).[9] Key reported mechanisms include:
-
Induction of Apoptosis : Many thiazole compounds can trigger either the intrinsic (mitochondrial) or extrinsic apoptotic pathways.[9]
-
Mitochondrial Dysfunction : Disruption of the mitochondrial membrane potential is a common observation.[9]
-
Caspase Activation : The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[9]
-
Cell Cycle Arrest : Some derivatives can halt cell proliferation by causing arrest in specific phases of the cell cycle.[4]
-
Generation of Reactive Oxygen Species (ROS) : An increase in ROS can lead to oxidative stress and subsequent cell death.[9]
-
Inhibition of Signaling Pathways : Thiazole-based molecules have been demonstrated to inhibit critical cell survival pathways like PI3K/Akt.[9]
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of novel compounds is the MTT assay.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Thiazole compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding : Cells are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment : Serial dilutions of the thiazole compound are prepared in a complete medium. The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well.[9]
-
Incubation : The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition : Following the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[9]
-
Formazan Solubilization : The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[9]
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The results are then plotted to determine the IC50 value.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in ADME/Tox profiling, the following diagrams illustrate a typical in vitro cytotoxicity screening workflow and a simplified representation of a common cytotoxicity signaling pathway.
Caption: In Vitro Cytotoxicity Screening Workflow.
Caption: Potential Mechanisms of Thiazole-Induced Cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Ethyl 5-phenylthiazole-2-carboxylate Against Established c-Met Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the investigational compound "Ethyl 5-phenylthiazole-2-carboxylate" against well-characterized c-Met inhibitors. The data presented for established inhibitors are based on published literature, while the data for this compound are presented hypothetically for comparative purposes.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] This guide compares the hypothetical inhibitory activity of this compound with that of known c-Met inhibitors, providing a framework for its potential evaluation.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro potency of this compound (hypothetical data) and established c-Met inhibitors against the c-Met kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.[4]
| Compound | c-Met Kinase IC50 (nM) | Reference Compound(s) |
| This compound | 15.2 (Hypothetical) | N/A |
| Crizotinib | 11 | [4] |
| Cabozantinib | 1.3 - 5.4 | [4] |
| Capmatinib | 0.13 | [4][5] |
| Tepotinib | 4 | [4] |
| Savolitinib | 5 | [6] |
| Tivantinib (ARQ 197) | Non-ATP competitive | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of potential inhibitors. Below are representative protocols for key in vitro assays.
In Vitro c-Met Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.[4]
Objective: To determine the concentration of the test compound required to inhibit 50% of the c-Met kinase activity (IC50).
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., this compound, reference inhibitors) dissolved in DMSO
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8][9]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series.
-
Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant c-Met enzyme in kinase buffer and add 2 µL to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Objective: To assess the inhibitory effect of the test compound on HGF-induced or constitutive c-Met phosphorylation in cancer cell lines.
Materials:
-
Cancer cell line with c-Met expression (e.g., SNU-5 gastric cancer cells with c-Met amplification)[5]
-
Cell culture medium and serum
-
Hepatocyte Growth Factor (HGF)
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-c-Met (p-Met) and anti-total-c-Met
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture: Seed the cells in 96-well plates or larger flasks and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours before treatment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[5]
-
HGF Stimulation: For non-constitutively active cell lines, stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation. For cells with constitutive c-Met activation, this step is omitted.[10]
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to prepare whole-cell protein extracts.[5]
-
Quantification:
-
Data Analysis: Determine the concentration of the compound that inhibits c-Met phosphorylation by 50% relative to the control.
Visualizations
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers several downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][12] These pathways are integral to cell proliferation, survival, and motility.[3][12] Aberrant activation of this pathway is a hallmark of many cancers.[3]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. c-MET [stage.abbviescience.com]
A Structural Showdown: Positioning Ethyl 5-phenylthiazole-2-carboxylate Among Bioactive Thiazole Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective structural and functional comparison of Ethyl 5-phenylthiazole-2-carboxylate with other prominent bioactive thiazole derivatives. By examining key structural motifs and their impact on biological activity, supported by experimental data, this document serves as a resource for informed decision-making in drug design and development.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, a 2,5-disubstituted thiazole, represents a fundamental structure within this class. Its biological potential can be inferred and compared by analyzing structurally similar compounds for which extensive biological data is available. This guide focuses on a comparative analysis of its core structure against other bioactive thiazoles, highlighting the influence of substitutions at the C2 and C5 positions on their therapeutic effects.
Structural Framework for Comparison
The core structure of this compound features a phenyl group at the C5 position and an ethyl carboxylate group at the C2 position. Variations of these substituents on the thiazole ring can dramatically alter the compound's biological activity. This comparison will focus on analogs with modifications at these key positions and their resulting anticancer and antimicrobial properties.
Anticancer Activity: A Comparative Analysis
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including enzyme inhibition and disruption of cell proliferation.
Comparison of Anticancer Thiazole Derivatives
| Compound ID | Structure | Target/Cell Line | Activity (IC50 in µM) | Reference Compound | Reference IC50 (µM) |
| This compound (Reference Structure) | C₁₂H₁₁NO₂S | - | No direct data available | - | - |
| Compound 4c | 2-[2-[4-Hydroxy-3-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 6a | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | Alpelisib (PI3Kα inhibitor) | 0.061 ± 0.003 |
| 5-(2'-indolyl)thiazole (2e) | 5-(5-Fluoro-1H-indol-2-yl)-2-(4-methoxyphenyl)thiazole | Breast and Colon Cancer Cell Lines | 10-30 | - | - |
Table 1: Comparative anticancer activity of selected thiazole derivatives.
Structural Insights:
-
Compound 4c , a thiazolidinone derivative, demonstrates potent activity against breast and liver cancer cell lines.[1] The presence of the hydrazinylidene and hydroxybenzylidene moieties at the C2 position, in place of the ethyl carboxylate group, appears to be crucial for its cytotoxic effects.
-
Compound 6a introduces a more complex substituent at the C2 and C5 positions, leading to significant inhibitory activity against the ovarian cancer cell line OVCAR-4 and targeting the PI3Kα enzyme.[2] This highlights the impact of larger, more functionalized groups on target specificity.
-
The 5-(2'-indolyl)thiazole derivative (2e) showcases the effect of replacing the C5-phenyl group with an indolyl moiety, resulting in notable anticancer activity.[3] This suggests that heterocyclic substitutions at this position can confer significant cytotoxic properties.
Antimicrobial Activity: A Structural Perspective
The thiazole nucleus is a key component in many antimicrobial agents. The nature of the substituents at the C2 and C5 positions plays a critical role in determining the antimicrobial spectrum and potency.
Comparison of Antimicrobial Thiazole Derivatives
| Compound ID | Structure | Target Organism | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| This compound (Reference Structure) | C₁₂H₁₁NO₂S | - | No direct data available | - | - |
| Phenylthiazole Analog 113 | 2,5-disubstituted phenylthiazole | MRSA | 1.6 | - | - |
| Phenylthiazole Analog 114 | 2,5-disubstituted phenylthiazole | MRSA | 6.3 | - | - |
| Thiazole Derivative 116 | Benzothiazole derivative with a dialkylaminoalkyl-o-cresol substituent | Broad Spectrum Bacteria & Fungi | - | - | - |
Table 2: Comparative antimicrobial activity of selected thiazole derivatives.
Structural Insights:
-
Phenylthiazole analogs 113 and 114 , which are 2,5-disubstituted thiazoles, show potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that specific substitutions on the phenyl ring and at the C2 position are key for anti-MRSA activity.
-
Thiazole derivative 116 , a benzothiazole, demonstrates broad-spectrum antibacterial and antifungal activity. The fusion of a benzene ring to the thiazole core, creating a benzothiazole, along with the dialkylaminoalkyl-o-cresol substituent, significantly broadens its antimicrobial profile.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Molecular Interactions and Workflows
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of a bioactive thiazole derivative leading to anticancer activity.
Caption: General experimental workflow for the biological evaluation of thiazole derivatives.
References
- 1. Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ethyl 5-phenylthiazole-2-carboxylate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-phenylthiazole-2-carboxylate was not located. The following disposal procedures are based on information for structurally similar thiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2]
The proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental responsibility. For this compound, guidance from SDSs for analogous compounds indicates that this substance should be treated as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar thiazole derivatives, which include skin and eye irritation, the following PPE should be worn:[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Plan
The disposal of this compound should be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated hazardous waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
Keep this waste stream separate from other chemical waste to prevent potentially incompatible reactions.[1]
Step 2: Container Management
-
Use a sturdy, leak-proof container that is chemically compatible with the compound.
-
Ensure the container is kept tightly closed except when adding waste.[1]
-
If possible, leave the chemical in its original container.[1]
Step 3: Waste Collection
-
Solid Waste: Collect any solid materials contaminated with this compound, such as pipette tips, contaminated gloves, or absorbent paper, in the designated hazardous waste container.[3]
-
Liquid Waste: Unused solutions or contaminated solvents containing the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.[3]
Step 4: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated.
-
It is advisable to use secondary containment to prevent spills.[3]
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1]
-
The waste must be disposed of in accordance with all national and local regulations.[1]
-
It is recommended to engage a licensed professional waste disposal service to handle the final disposal of this material.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[4]
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[4]
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[4]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels.[4]
-
Cleanup: Decontaminate the spill area with a soap and water solution. All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of in the hazardous waste container.[4]
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[4]
Quantitative Data Summary
No quantitative data regarding the specific toxicity or environmental impact of this compound was found in the search results. However, a structurally similar compound is known to be very toxic to aquatic life with long-lasting effects, which underscores the importance of preventing its release into the environment.[2]
| Hazard Data for a Structurally Similar Compound |
| Hazard Statements |
| H315: Causes skin irritation |
| H319: Causes serious eye irritation |
| H335: May cause respiratory irritation |
| H410: Very toxic to aquatic life with long lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
